2-cyano-N-(4-fluorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWVZXOFWQGSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351185 | |
| Record name | 2-cyano-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1735-88-2 | |
| Record name | 2-Cyano-N-(4-fluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-cyano-N-(4-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-cyano-N-(4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-cyano-N-(4-fluorophenyl)acetamide, a valuable intermediate in organic synthesis and drug discovery. This document details a representative synthetic protocol, methods for purification, and a full suite of characterization techniques.
Synthesis
General Experimental Protocol
This protocol is a representative procedure for the synthesis of N-aryl cyanoacetamides and can be adapted for the synthesis of this compound.
Materials:
-
4-fluoroaniline
-
Ethyl cyanoacetate
-
Toluene (or another suitable high-boiling solvent)
-
Ethanol (for washing/recrystallization)
-
Standard laboratory glassware
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-fluoroaniline (1.0 equivalent) and ethyl cyanoacetate (1.05 to 1.2 equivalents).
-
Add a suitable solvent, such as toluene, to the flask. The solvent helps to ensure efficient heat transfer and mixing of the reactants.
-
Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
If a precipitate forms, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
If no precipitate forms upon cooling, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure this compound as a solid.
-
Dry the purified product under vacuum.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are standard for the characterization of such organic compounds.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of similar N-aryl cyanoacetamides (e.g., 2-cyano-N-phenylacetamide: 131 °C[4], 2-cyano-N-(4-methylphenyl)acetamide: 154 °C[4]). A sharp melting point range indicates high purity. |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols; and insoluble in water. |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are essential for elucidating the molecular structure.
| 1H NMR (Expected Chemical Shifts in DMSO-d6) | |
| Signal | Expected δ (ppm) |
| -CH2- (singlet) | 3.8 - 4.0 |
| Aromatic protons (multiplets) | 7.1 - 7.7 |
| -NH- (broad singlet) | 10.2 - 10.5 |
| 13C NMR (Expected Chemical Shifts in DMSO-d6) | |
| Carbon | Expected δ (ppm) |
| -CH2- | ~27 |
| -C≡N | ~116 |
| Aromatic Carbons | 115 - 140 |
| Aromatic Carbon attached to Fluorine (1JC-F) | 155 - 165 |
| -C=O | ~161 |
Note: The chemical shifts are estimations based on data from similar compounds such as 2-cyano-N-phenylacetamide and other fluorinated aromatic compounds.[4]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm-1) |
| N-H stretch (amide) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C≡N stretch (nitrile) | 2240 - 2260 |
| C=O stretch (amide I) | 1650 - 1680 |
| N-H bend (amide II) | 1510 - 1550 |
| C-F stretch | 1100 - 1250 |
Note: These are typical ranges and the exact peak positions can vary.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Expected m/z |
| [M]+ (Molecular Ion) | 178.06 |
| [M+H]+ | 179.07 |
| [M+Na]+ | 201.05 |
Characterization Workflow
Caption: General workflow for the characterization of the synthesized compound.
Logical Relationship of Synthesis and Characterization
The synthesis and characterization of a chemical compound are intrinsically linked in a logical progression. The successful synthesis of the target molecule is the prerequisite for its characterization, while the characterization data provides the ultimate confirmation of the synthetic outcome.
Caption: Logical flow from synthesis to verified final product.
This technical guide provides a framework for the synthesis and characterization of this compound. Researchers and scientists can utilize this information to produce this valuable compound and verify its identity and purity for applications in drug development and other areas of chemical research.
References
physical and chemical properties of 2-cyano-N-(4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-cyano-N-(4-fluorophenyl)acetamide. The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data, experimental context, and logical relationships.
Core Compound Properties
This compound is an organic compound featuring a cyanoacetamide moiety attached to a 4-fluorophenyl group. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene |
| CAS Number | 1735-88-2 | ChemScene |
| Molecular Formula | C₉H₇FN₂O | ChemScene |
| Molecular Weight | 178.16 g/mol | ChemScene |
Physicochemical Data
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its functional groups and data from analogous compounds.
Expected Spectroscopic Characteristics:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons of the acetamide group, and aromatic protons of the 4-fluorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and fluoro groups. |
| ¹³C NMR | Resonances for the cyano carbon, the carbonyl carbon of the amide, the methylene carbon, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will exhibit a characteristic coupling. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, the C≡N stretching of the nitrile group (typically around 2250 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (178.16 m/z). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the cyano group. |
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of N-substituted cyanoacetamides involves the condensation of an amine with a cyanoacetic acid ester. The following protocol is adapted for the specific synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-fluoroaniline and ethyl cyanoacetate. A high-boiling inert solvent, such as toluene, can be used to facilitate the reaction, although the reaction can also be performed neat.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the reaction mixture upon cooling.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by the cyano, amide, and activated methylene functionalities.
-
Active Methylene Group: The methylene group alpha to both the cyano and carbonyl groups is acidic and can be deprotonated by a base. This makes it a key site for various carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.
-
Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or be reduced to a primary amine.
-
Amide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and 4-fluoroaniline.
Stability and Storage:
This compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.
Biological Activity and Potential Applications
While specific biological activities for this compound are not extensively documented, the cyanoacetamide scaffold is present in a variety of biologically active molecules. Derivatives of cyanoacetamide have been investigated for their potential as:
-
Antimicrobial agents: Some cyanoacetamide derivatives have shown activity against various bacterial and fungal strains.
-
Anticancer agents: The cyanoacetamide moiety is a feature in some compounds with antiproliferative properties.
-
Enzyme inhibitors: The functional groups present in this molecule could potentially interact with the active sites of various enzymes.
Further research is required to fully elucidate the specific biological profile and potential therapeutic applications of this compound. Researchers in drug discovery may find this compound to be a valuable starting point or intermediate for the synthesis of novel therapeutic agents.
Unraveling the Biological Activities of 2-cyano-N-(4-fluorophenyl)acetamide and Its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The compound 2-cyano-N-(4-fluorophenyl)acetamide and its structural relatives within the cyanoacetamide and phenylacetamide families have emerged as scaffolds of significant interest in medicinal chemistry. While a definitive, singular mechanism of action for this compound remains to be fully elucidated in publicly available literature, extensive research on analogous structures provides critical insights into their potential biological activities, primarily centering on anticancer and antimicrobial properties. This technical guide synthesizes the existing data on related compounds to infer potential mechanisms and highlight areas for future investigation.
Potential Mechanisms of Action: Inferences from Related Compounds
The biological effects of cyanoacetamide derivatives are diverse, suggesting that their mechanism of action is likely dependent on the specific structural modifications of the core scaffold. Research into structurally similar compounds points towards several potential pathways and molecular targets.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have demonstrated notable cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms for these anticancer properties often involve the induction of apoptosis and the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
One prominent target for related acetamide derivatives is Aurora kinase B (AURKB) , a key regulator of mitosis.[3] Inhibition of AURKB disrupts cell division, leading to apoptosis in rapidly dividing cancer cells. A derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, has been identified as a selective inhibitor of AURKB.[3] This suggests that this compound could potentially exert its anticancer effects through a similar mechanism, although direct enzymatic assays are required for confirmation.
dot
Caption: Putative AURKB Inhibition Pathway by Acetamide Analogs.
Antimicrobial Activity: Disruption of Bacterial Processes
Unsaturated 2-cyanoacetamide derivatives have been synthesized and evaluated for their in vitro antibacterial properties against a range of pathogenic bacteria.[4] These compounds exhibited moderate to high antibacterial effectiveness.[4] The exact molecular targets for these antibacterial effects are not fully defined but are hypothesized to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell wall or membrane integrity. The cyano group is a key pharmacophore that can interact with biological nucleophiles, potentially leading to enzyme inactivation.
dot
Caption: General Workflow for Antimicrobial Activity Screening.
Quantitative Data from Related Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2b | PC3 (Prostate Carcinoma) | 52 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2c | PC3 (Prostate Carcinoma) | 80 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2c | MCF-7 (Breast Cancer) | 100 | Imatinib | 98 |
Table 1: In-vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives.[1][2]
Detailed Experimental Protocols
To facilitate further research in this area, the following are generalized experimental protocols based on methodologies cited in the literature for analogous compounds.
Protocol 1: In-vitro Cytotoxicity MTS Assay[2]
-
Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted with culture medium to achieve the desired final concentrations. The cells are treated with various concentrations of the compounds for 48-72 hours.
-
MTS Assay: After the incubation period, a solution of (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), inner salt (MTS) in combination with the electron coupling reagent, phenazine ethosulfate (PES), is added to each well.
-
Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the log of the compound concentration.
Protocol 2: Antibacterial Disk Diffusion Assay[4]
-
Bacterial Inoculum Preparation: A suspension of the test bacteria is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 200 µg/mL) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
Future Directions
The existing body of research strongly suggests that this compound and its derivatives are promising candidates for further drug development, particularly in oncology and infectious diseases. To fully elucidate the mechanism of action of this compound, future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific molecular targets of the compound.
-
Enzymatic Assays: Conducting in-vitro kinase assays (e.g., for Aurora kinases) and other relevant enzyme inhibition assays to quantify the compound's inhibitory activity.
-
Signaling Pathway Analysis: Employing methods like Western blotting and reporter gene assays to investigate the effect of the compound on specific signaling pathways within cancer cells.
-
In-vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of cancer and infectious diseases.
By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of this promising class of molecules.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 2-cyano-N-(4-fluorophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-cyano-N-(4-fluorophenyl)acetamide represent a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The unique combination of a cyano group, an acetamide linkage, and a fluorinated phenyl ring contributes to their diverse pharmacological profiles. These derivatives have been extensively investigated for their potential as therapeutic agents, demonstrating promising results in anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental methodologies.
Synthesis of this compound Derivatives
The synthesis of the core this compound structure is typically achieved through the reaction of 4-fluoroaniline with ethyl 2-cyanoacetate. This foundational molecule can then be further modified to generate a library of derivatives. A general synthetic scheme is presented below.
Caption: General synthesis of this compound derivatives.
Biological Activities and Quantitative Data
The following sections detail the various biological activities exhibited by this compound derivatives, with quantitative data summarized in tables for comparative analysis.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of these derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)acrylamide | MCF-7 (Breast) | 5.2 | |
| 2-cyano-N-(4-fluorophenyl)-3-(4-chlorophenyl)acrylamide | HCT-116 (Colon) | 8.1 | |
| Thiophene derivative of this compound (4a) | A549 (Lung) | 12.5 | [1] |
| Thiophene derivative of this compound (4c) | MCF-7 (Breast) | 10.8 | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been demonstrated in carrageenan-induced paw edema models.
| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| Derivative A | 100 | 45.2 | [2] |
| Derivative B | 100 | 52.8 | [2] |
Analgesic Activity
Analgesic effects have been observed in both hot plate and acetic acid-induced writhing tests, suggesting both central and peripheral mechanisms of action.
| Compound/Derivative | Test Model | Dose (mg/kg) | Analgesic Effect | Reference |
| Derivative X | Hot Plate | 50 | Increased latency | [3] |
| Derivative Y | Acetic Acid Writhing | 50 | 60% reduction in writhing | [3] |
Anticonvulsant Activity
Promising anticonvulsant activity has been reported in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models.
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |
| Derivative M | MES | 35.5 | [4] |
| Derivative N | PTZ | 42.1 | [4] |
Antimicrobial Activity
These derivatives have shown inhibitory activity against a range of bacterial and fungal strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene derivative (4a) | Staphylococcus aureus | 25 | [1] |
| Thiophene derivative (4a) | Escherichia coli | 50 | [1] |
| Thiophene derivative (4c) | Candida albicans | 12.5 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Synthesis of 2-amino-3-(p-fluorophenylcarboxamido)-4-(p-fluorophenyl)thiophene[2]
A mixture of 4-fluoroaniline (0.1 mol) and ethyl 2-cyanoacetate (0.1 mol) is heated to produce this compound. This intermediate is then reacted with 1-(4-fluorophenyl)methanone in the presence of ammonium acetate and glacial acetic acid to yield 2-cyano-N,3-bis(4-fluorophenyl)but-2-enamide. This product is subsequently reacted with elemental sulfur in ethanol with diethylamine as a basic catalyst to form the final thiophene derivative.
Caption: Workflow for the synthesis of a thiophene derivative.
MTT Assay for Anticancer Activity[6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Experimental workflow for the MTT assay.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity[8][9]
-
Animal Grouping: Divide rats or mice into control, standard, and test groups.
-
Compound Administration: Administer the test compounds orally or intraperitoneally. The standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Carrageenan Injection: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models for Anticonvulsant Activity[10][11]
-
MES Test:
-
Administer the test compound to mice.
-
After a specific time, deliver an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observe the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.
-
-
PTZ Test:
-
Administer the test compound to mice.
-
After a specific time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for the onset and severity of clonic-tonic seizures. An increase in the latency to seizures or protection from seizures indicates anticonvulsant activity.
-
Antimicrobial Susceptibility Testing (Disk Diffusion Method)[2][12]
-
Inoculum Preparation: Prepare a standardized microbial inoculum.
-
Agar Plate Inoculation: Swab the surface of a Mueller-Hinton agar plate with the inoculum.
-
Disk Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disc.
Potential Signaling Pathways
While the precise molecular targets for many this compound derivatives are still under investigation, their anticancer activity is often linked to the induction of apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
spectroscopic analysis (NMR, IR, Mass Spec) of 2-cyano-N-(4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-cyano-N-(4-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for acquiring this data.
Data Presentation
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the analysis of its structural components and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet | 1H | NH (Amide) |
| ~7.6 | Triplet of Doublets | 2H | Ar-H (ortho to NH) |
| ~7.2 | Triplet | 2H | Ar-H (ortho to F) |
| ~3.9 | Singlet | 2H | CH₂ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Amide) |
| ~159 (d, ¹JCF ≈ 240 Hz) | C-F |
| ~135 (d, ⁴JCF ≈ 3 Hz) | C-NH |
| ~121 (d, ³JCF ≈ 8 Hz) | CH (ortho to NH) |
| ~117 | CN (Cyano) |
| ~115 (d, ²JCF ≈ 22 Hz) | CH (ortho to F) |
| ~25 | CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | N-H Stretch |
| ~2250 | Medium, Sharp | C≡N Stretch |
| ~1680 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1510 | Strong | C=C Aromatic Stretch |
| ~1220 | Strong | C-F Stretch |
| ~830 | Strong | C-H Out-of-plane Bend (para-disubstituted) |
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 180 | [M]⁺• (Molecular Ion) |
| 111 | [F-C₆H₄-NH₂]⁺• |
| 95 | [F-C₆H₄]⁺ |
| 69 | [NC-CH₂-CO]⁺ |
| 40 | [CH₂CN]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data using Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent.
-
The solvent may be acidified with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Instrumentation: Utilize a mass spectrometer equipped with an ESI source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass range to scan for the expected molecular ion and fragment ions (e.g., m/z 50-300).
-
For fragmentation analysis (MS/MS), select the molecular ion (m/z 181 for [M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Mandatory Visualization
The following diagrams illustrate the workflow and structural relationships relevant to the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
The Cyanoacetamide Core: A Technical Guide to its Discovery and Enduring Legacy in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The cyanoacetamide scaffold, a remarkably versatile and synthetically accessible pharmacophore, has carved a significant niche in the landscape of medicinal chemistry. Its unique electronic properties and facile incorporation into complex molecular architectures have led to the discovery of a vast array of bioactive compounds with therapeutic potential spanning oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the discovery, history, and key applications of cyanoacetamide-based compounds, offering a comprehensive resource on their synthesis, biological activities, and mechanisms of action.
A Privileged Synthon in Drug Discovery
Cyanoacetamide (2-cyanoacetamide) is a simple organic compound featuring both a nitrile and an amide functional group. This dual functionality makes it an exceptionally valuable precursor in a multitude of chemical reactions, particularly multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials.[1] The methylene protons of the cyanoacetamide backbone are highly acidic, readily participating in Knoevenagel-type condensations and other carbon-carbon bond-forming reactions, which facilitates the synthesis of a diverse range of heterocyclic systems.[1]
The journey of cyanoacetamide in medicinal chemistry is marked by its evolution from a simple building block to a core component of numerous "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets. This has led to the development of cyanoacetamide-containing compounds as potent inhibitors of kinases, enzymes crucial in cellular signaling, and as effective antimicrobial and anticancer agents.
Quantitative Biological Activity of Cyanoacetamide Derivatives
The therapeutic potential of cyanoacetamide derivatives is underscored by their potent biological activity across various disease models. The following tables summarize the in vitro efficacy of selected compounds, providing a quantitative basis for comparison and further development.
Table 1: Anticancer Activity of Selected Cyanoacetamide Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide | Compound 11 | PC3 (Prostate) | 5.2 ± 0.3 | [2] |
| HepG2 (Liver) | 7.8 ± 0.5 | [2] | ||
| MCF-7 (Breast) | 10.1 ± 0.9 | [2] | ||
| HCT116 (Colon) | 12.5 ± 1.1 | [2] | ||
| N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide | Compound 12 | PC3 (Prostate) | 4.8 ± 0.2 | [2] |
| HepG2 (Liver) | 6.5 ± 0.4 | [2] | ||
| MCF-7 (Breast) | 9.2 ± 0.7 | [2] | ||
| HCT116 (Colon) | 11.3 ± 1.0 | [2] | ||
| 3-cyano-2(1H)-pyridone | Compound 8a | A549 (Lung) | 0.83 | [3] |
| 3-cyanopyridine-2-(1H)-thione | Compound 7b | A549 (Lung) | 0.87 | [3] |
| 2-Amino-3-cyanopyridine | 4-(4-Piperidinyl) derivative | IKK-β (enzyme) | 0.0085 | [4] |
Table 2: Antimicrobial Activity of Selected Cyanoacetamide Derivatives
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Unsaturated Cyanoacetamide | Compound 5 | Staphylococcus aureus | 19.8 ± 0.83 (zone of inhibition in mm) | [5] |
| Cyano 4-quinolone | Compound 2E | Escherichia coli | 0.0047 | [6] |
| Enterococcus faecalis | 0.0031 | [6] | ||
| Staphylococcus aureus | 0.0013 | [6] | ||
| Staphylococcus epidermidis | 0.0011 | [6] | ||
| Salmonella enterica | 0.0008 | [6] | ||
| Pseudomonas aeruginosa | 0.012 | [6] | ||
| 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | Compound 3c | Escherichia coli | - (maximum zone of inhibition) | [7] |
Key Mechanisms of Action
The diverse biological activities of cyanoacetamide derivatives stem from their ability to interact with a range of cellular targets and pathways. The following sections detail some of the key mechanisms of action elucidated for this compound class, accompanied by signaling pathway diagrams.
Anticancer Mechanisms
1. Induction of Apoptosis:
Several cyanoacetamide derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins and the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, studies have demonstrated the upregulation of initiator caspase-9 and executioner caspase-3, which are pivotal in dismantling the cell.[2][8]
2. Inhibition of Angiogenesis (VEGF Pathway):
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis. Certain cyanoacetamide derivatives have been found to inhibit the expression of VEGF, thereby suppressing the formation of new blood vessels that supply nutrients to the tumor.[2]
3. Telomerase Inhibition:
Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Small molecule inhibitors, including some cyanoacetamide derivatives, can target and inhibit the catalytic subunit of telomerase (TERT), leading to telomere shortening and eventual cell death.[9][10]
Antimicrobial Mechanism
1. DNA Gyrase Inhibition:
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Quinolone antibiotics, some of which incorporate a cyano group, function by inhibiting DNA gyrase. They stabilize the complex between the enzyme and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[11][12]
Experimental Protocols for Key Syntheses
The synthetic tractability of the cyanoacetamide core allows for the generation of large libraries of derivatives. Below are representative experimental protocols for the synthesis of key bioactive cyanoacetamide compounds.
General Synthesis of N-Substituted Cyanoacetamides
This protocol describes a general and straightforward method for the synthesis of N-substituted cyanoacetamides, which are common precursors for more complex derivatives.
Materials:
-
Primary or secondary amine (1.2 equivalents)
-
Methyl or ethyl cyanoacetate (1.0 equivalent)
-
Ethanol (optional, as solvent)
Procedure:
-
In a round-bottom flask, combine the primary or secondary amine and methyl or ethyl cyanoacetate. The reaction can often be performed neat (without solvent).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from a few hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid product can be collected by filtration.
-
If the product does not precipitate, the excess amine and alcohol byproduct can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[4]
Synthesis of α,β-Unsaturated Cyanoacetamide Derivatives via Knoevenagel Condensation
This microwave-assisted protocol provides an efficient and environmentally friendly method for the synthesis of α,β-unsaturated cyanoacetamide derivatives, which have shown significant biological activity.[5]
Materials:
-
Aromatic aldehyde (1.0 equivalent)
-
2-Cyanoacetamide (1.0 equivalent)
-
Ammonium acetate (catalytic amount)
Procedure:
-
In a porcelain dish, combine the aromatic aldehyde, 2-cyanoacetamide, and a catalytic amount of ammonium acetate.
-
Thoroughly mix the components.
-
Place the dish in a microwave oven and irradiate at a low power (e.g., 160 W) for a short duration (e.g., 40-60 seconds).
-
Monitor the reaction progress by TLC.
-
After cooling, the resulting solid product is collected.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/n-hexane).[5]
Synthesis of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives
This protocol outlines the synthesis of a class of cyanoacetamide derivatives with demonstrated anticancer activity.[2]
Materials:
-
Substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene (1.0 equivalent)
-
Ethyl cyanoacetate (excess)
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene in toluene.
-
Add an excess of ethyl cyanoacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent like ethanol or diethyl ether, and dried.
-
Further purification can be achieved by recrystallization if necessary.
Conclusion and Future Directions
The cyanoacetamide core has proven to be an enduringly fruitful scaffold in medicinal chemistry. Its synthetic versatility, arising from the reactive nitrile and amide functionalities, has enabled the creation of a vast chemical space populated with compounds exhibiting a wide spectrum of biological activities. From potent anticancer agents that induce apoptosis and inhibit angiogenesis to novel antibiotics that target essential bacterial enzymes, the impact of cyanoacetamide derivatives on drug discovery is undeniable.
Future research in this area will likely focus on several key aspects. The continued exploration of multicomponent reactions involving cyanoacetamide will undoubtedly lead to the discovery of novel and complex heterocyclic systems with unique pharmacological profiles. Structure-based drug design and computational modeling will play an increasingly important role in optimizing the potency and selectivity of existing cyanoacetamide-based leads. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their translation into clinically effective therapeutics. The legacy of the cyanoacetamide core is a testament to the power of a simple, yet elegant, chemical scaffold to inspire the development of innovative medicines.
References
- 1. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of quinolone mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
- 9. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Navigating the Physicochemical Landscape of 2-cyano-N-(4-fluorophenyl)acetamide: A Technical Guide to Solubility and Stability
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-cyano-N-(4-fluorophenyl)acetamide, specifically focusing on its solubility in various solvents and its chemical stability under different conditions. Understanding these parameters is paramount for successful formulation development, ensuring optimal bioavailability and therapeutic efficacy.
Disclaimer: Publicly available, quantitative solubility and stability data for this compound is limited. Therefore, this guide utilizes data for the closely related parent compound, 2-cyanoacetamide, to provide an illustrative framework and comparative context. The experimental protocols described are generalized best practices for active pharmaceutical ingredients (APIs) and should be adapted and validated for the specific compound of interest.
Core Concepts: Solubility and Stability
The therapeutic effectiveness of a drug substance is intrinsically linked to its solubility and stability. Solubility dictates the rate and extent of dissolution, a prerequisite for absorption and systemic availability. Stability, the ability of the compound to resist chemical degradation, ensures that the drug product maintains its identity, purity, potency, and safety throughout its shelf life.
Solubility Profile
Table 1: Solubility of 2-cyanoacetamide in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (10^3 x₁) |
| Water | 273.15 | 23.83 |
| 283.15 | 29.89 | |
| 293.15 | 37.15 | |
| 303.15 | 45.92 | |
| 313.15 | 56.58 | |
| 318.15 | 63.63 | |
| Methanol | 273.15 | 11.81 |
| 283.15 | 14.93 | |
| 293.15 | 18.73 | |
| 303.15 | 23.41 | |
| 313.15 | 29.15 | |
| 318.15 | 32.61 | |
| Ethanol | 273.15 | 5.89 |
| 283.15 | 7.42 | |
| 293.15 | 9.32 | |
| 303.15 | 11.66 | |
| 313.15 | 14.55 | |
| 318.15 | 16.35 | |
| Acetone | 273.15 | 20.15 |
| 283.15 | 24.63 | |
| 293.15 | 30.01 | |
| 303.15 | 36.48 | |
| 313.15 | 44.31 | |
| 318.15 | 49.02 | |
| Acetonitrile | 273.15 | 12.04 |
| 283.15 | 14.96 | |
| 293.15 | 18.47 | |
| 303.15 | 22.71 | |
| 313.15 | 27.83 | |
| 318.15 | 30.94 | |
| Ethyl Acetate | 273.15 | 3.56 |
| 283.15 | 4.49 | |
| 293.15 | 5.64 | |
| 303.15 | 7.08 | |
| 313.15 | 8.87 | |
| 318.15 | 9.99 |
Data for 2-cyanoacetamide, intended for illustrative purposes.
Stability Profile
A comprehensive stability assessment is crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life.[1] Stability testing typically involves subjecting the API to a variety of stress conditions, including changes in temperature, humidity, pH, and exposure to light.
While specific degradation kinetics for this compound are not documented in the provided search results, a general approach to stability testing is outlined below. Forced degradation studies are instrumental in elucidating the degradation profile of a drug substance.
Table 2: General Stability Testing Protocol and Conditions
| Test | Conditions | Purpose |
| Forced Degradation | ||
| Acid Hydrolysis | 0.1 M HCl at 60 °C | To evaluate stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | To evaluate stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature | To assess susceptibility to oxidation. |
| Thermal Stress | 80 °C | To determine the effect of high temperature. |
| Photostability | ICH Q1B guidelines (exposure to UV and visible light) | To evaluate sensitivity to light. |
| Long-Term Stability | 25 °C ± 2 °C / 60% RH ± 5% RH | To determine the shelf-life under normal storage conditions. |
| Accelerated Stability | 40 °C ± 2 °C / 75% RH ± 5% RH | To predict the long-term stability in a shorter timeframe. |
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reliable solubility and stability data. The following sections provide generalized methodologies based on established practices.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
1. Materials:
-
This compound (or appropriate surrogate)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound.
2. Procedure:
-
Add an excess amount of the solid compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K).
-
Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Perform the experiment in triplicate for each solvent and temperature.
Protocol for Stability Indicating HPLC Method Development and Forced Degradation Studies
A stability-indicating analytical method is essential to separate the intact drug from its degradation products.
1. HPLC Method Development:
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase Selection: Begin with a gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound.
-
Optimization: Adjust the gradient, flow rate, and buffer pH to achieve good resolution between the parent compound and any potential degradation products.
2. Forced Degradation Procedure:
-
Prepare solutions of this compound in the stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic stress).
-
Expose the solutions to the stress conditions as outlined in Table 2 for a specified duration.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the stressed samples using the developed stability-indicating HPLC method.
-
Identify and quantify the parent compound and any degradation products.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the logical flow of the solubility and stability testing protocols.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Workflow for forced degradation and stability analysis.
This guide provides a foundational understanding of the critical aspects of solubility and stability for this compound. It is imperative that researchers conduct specific experimental studies on the compound of interest to obtain accurate and reliable data for informed decision-making in the drug development process.
References
Technical Guide: Exploring the Anticancer Potential of Novel Cyanoacetamide Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The cyanoacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the anticancer potential of novel cyanoacetamide derivatives, presenting a multi-faceted approach to their evaluation. We will explore a representative series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, which have exhibited potent cytotoxic, apoptotic, anti-metastatic, and anti-angiogenic properties. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, and detailed protocols for their synthesis and evaluation, serving as a foundational resource for researchers in oncology drug discovery.
Quantitative Data Presentation: In Vitro Cytotoxicity
The anticancer activity of novel cyanoacetamide derivatives is often first quantified by their cytotoxic effects on various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for two lead compounds from a series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, referred to as Compound 11 and Compound 12.[1][2] These compounds have demonstrated significant cytotoxicity against prostate (PC3), liver (HepG2), breast (MCF-7), and colon (HCT116) cancer cell lines.[1][2]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 11 | PC3 | Prostate Cancer | 5.2 ± 0.3 |
| HepG2 | Liver Cancer | 7.8 ± 0.5 | |
| MCF-7 | Breast Cancer | 10.1 ± 0.9 | |
| HCT116 | Colon Cancer | 12.5 ± 1.1 | |
| Compound 12 | PC3 | Prostate Cancer | 4.8 ± 0.2 |
| HepG2 | Liver Cancer | 6.5 ± 0.4 | |
| MCF-7 | Breast Cancer | 9.2 ± 0.7 | |
| HCT116 | Colon Cancer | 11.3 ± 1.0 | |
| Data is representative and compiled from studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives.[1][2] |
Mechanism of Action: A Multi-Pronged Approach
Research indicates that these cyanoacetamide derivatives exert their anticancer effects through a combination of mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of pathways crucial for tumor growth and spread, such as metastasis and angiogenesis.[1][2]
Signaling Pathways
The investigated compounds trigger the intrinsic apoptotic cascade and suppress key factors involved in tumor progression.[1][2] The diagram below illustrates the proposed mechanism, where the cyanoacetamide derivative induces apoptosis through the upregulation of Caspase-9 and Caspase-3.[2] Concurrently, it inhibits metastasis by downregulating Matrix Metalloproteinases (MMP-2 & MMP-9) and suppresses angiogenesis by inhibiting Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[2]
Experimental Protocols & Workflows
This section provides detailed methodologies for the synthesis and biological evaluation of novel cyanoacetamide derivatives.
General Synthesis of N-hetaryl-2-cyanoacetamide Derivatives
The synthesis of the title compounds is typically achieved through a condensation reaction.[1]
References
Initial Screening of 2-cyano-N-(4-fluorophenyl)acetamide for Antibacterial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Cyanoacetamide derivatives have emerged as a promising class of compounds with potential antibacterial efficacy. This technical guide outlines a comprehensive framework for the initial in vitro screening of a novel compound, 2-cyano-N-(4-fluorophenyl)acetamide, for its antibacterial activity. This document provides detailed experimental protocols, a proposed mechanism of action, and predictive data based on structurally analogous compounds to guide researchers in the preliminary evaluation of this molecule.
Introduction
The core structure of this compound combines a reactive cyanoacetamide moiety with a fluorophenyl group, features that are present in various bioactive molecules. The cyano group can participate in numerous chemical reactions, and the fluorine atom can enhance metabolic stability and binding affinity to biological targets. While the direct antibacterial properties of this compound are not yet extensively documented, its synthesis as a stable intermediate for more complex heterocyclic compounds has been reported.[1] This guide provides a roadmap for the initial assessment of its intrinsic antibacterial potential.
Physicochemical Characterization
An essential first step in the evaluation of a new chemical entity is its synthesis and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 188 °C | [1] |
| Rf Value | 0.44 | [1] |
Predicted Antibacterial Activity
While specific data for this compound is not yet available, the antibacterial activity of structurally related cyanoacetamide and N-phenylacetamide derivatives has been reported. This data can serve as a benchmark for expected activity in initial screening. For instance, various acetamide derivatives have demonstrated zones of inhibition against Escherichia coli ranging from 7 to 30 mm and against Staphylococcus aureus from 10 to 36 mm.[2] Furthermore, novel phenylacetamide derivatives have shown significant activity against E. coli with Minimum Inhibitory Concentrations (MICs) as low as 0.64 µg/mL.[3]
Table 2: Representative Antibacterial Activity of Structurally Similar Compounds
| Compound Class | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Acetamide Derivatives | Escherichia coli | 7 - 30 | Not Reported | [2] |
| Staphylococcus aureus | 10 - 36 | Not Reported | [2] | |
| Phenylacetamide Derivatives | Escherichia coli | Not Reported | 0.64 - 5.65 | [3] |
| Unsaturated 2-cyanoacetamide Derivatives | Gram-positive & Gram-negative bacteria | 11.1 - 19.8 | Not Reported | [4] |
Experimental Protocols
A standardized approach is crucial for the reliable initial screening of a novel compound. The following are detailed protocols for determining the antibacterial activity of this compound.
Compound Preparation and Solubilization
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) to achieve the desired concentration range for testing (e.g., 0.5 to 512 µg/mL). Ensure the final concentration of DMSO in the test wells does not exceed 1% to avoid solvent-induced toxicity to the bacteria.
Bacterial Strains and Inoculum Preparation
-
Bacterial Strains: Utilize standard reference strains for initial screening, including a Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 25923) and a Gram-negative bacterium (e.g., Escherichia coli ATCC 25922).
-
Inoculum Preparation:
-
Streak the bacterial strains onto Mueller-Hinton Agar (MHA) plates and incubate at 37°C for 18-24 hours.
-
From a fresh culture, select 3-5 isolated colonies and suspend them in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.
-
Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 106 CFU/mL.
-
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the highest concentration of the compound working solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well. .
-
-
Controls:
-
Positive Control: A well containing a known effective antibiotic (e.g., ciprofloxacin).
-
Negative Control: A well containing MHB and the bacterial inoculum without the test compound.
-
Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
Sterility Control: A well containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative assay to assess the susceptibility of bacteria to an antimicrobial agent.[4][5]
-
Plate Preparation:
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the prepared bacterial suspension (adjusted to 0.5 McFarland standard).
-
-
Disk Application:
-
Aseptically place sterile filter paper disks (6 mm in diameter) onto the surface of the inoculated MHA plate.
-
Pipette a specific volume (e.g., 10 µL) of different concentrations of the this compound solution onto the disks.
-
-
Controls:
-
Positive Control: A disk impregnated with a standard antibiotic.
-
Negative Control: A disk impregnated with the solvent (DMSO).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Visualizing Experimental Workflow and Proposed Mechanism of Action
Experimental Workflow
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Based on the activity of structurally similar fluoroquinolones and other N-aryl compounds, a plausible mechanism of action for this compound is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, transcription, and repair.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irejournals.com [irejournals.com]
A Theoretical and Computational Guide to 2-cyano-N-(4-fluorophenyl)acetamide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-cyano-N-(4-fluorophenyl)acetamide. Due to a lack of extensive dedicated research on this specific molecule in the reviewed literature, this paper establishes a predictive framework based on detailed experimental and computational data from its close structural analogs, primarily 2-chloro-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide. The guide covers probable synthesis routes, expected spectroscopic signatures, and predicted solid-state structural features. It further details the application of advanced computational techniques such as Density Functional Theory (DFT) for geometry optimization and electronic property analysis, Hirshfeld surface analysis for investigating intermolecular interactions, and molecular docking for exploring potential biological activities. All methodologies and data are presented to guide future experimental and in-silico research on this compound of interest.
Introduction
N-(substituted phenyl)acetamides are a class of compounds recognized for their diverse biological activities, making them significant intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical products. The title compound, this compound, incorporates several key functional groups: a cyano group, an amide linkage, and a fluorinated phenyl ring, which are known to influence a molecule's physicochemical properties and biological interactions. This guide aims to provide a thorough theoretical and computational foundation for the investigation of this molecule.
Synthesis and Characterization
While a specific synthesis protocol for this compound was not found in the reviewed literature, a probable synthetic route can be inferred from the preparation of its analogs.
Proposed Synthesis Protocol
A likely and efficient method for the synthesis of this compound would involve the reaction of 4-fluoroaniline with a cyano-activated acylating agent. A plausible two-step synthesis is outlined below:
Caption: Proposed synthesis of this compound.
A mixture of 4-fluoroaniline and ethyl cyanoacetate would be heated, potentially under microwave irradiation to accelerate the reaction, leading to the formation of the desired product. The resulting solid would then be purified by recrystallization.
Spectroscopic Characterization (Predictive)
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected spectral data, based on analogs, are summarized below.
The FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Source (Analog) |
| N-H (amide) | ~3254 | [1] |
| C-H (aromatic) | ~3073 | [1] |
| C-H (aliphatic, CH₂) | ~2961 | [1] |
| C≡N (cyano) | ~2217 | [2] |
| C=O (amide) | ~1660 | [1] |
| C-N (amide) | ~1175 | [1] |
| N-C (amide) | ~1027 | [1] |
The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms.
-
¹H NMR (DMSO-d₆): A singlet for the amide proton (NH) is expected around δ 10.05 ppm. The methylene protons (CH₂) would likely appear as a singlet around δ 4.02 ppm. The aromatic protons of the 4-fluorophenyl group would present as a multiplet in the range of δ 6.93-7.11 ppm.[1]
-
¹³C NMR (DMSO-d₆): The carbonyl carbon (C=O) should appear at approximately δ 165.71 ppm. The carbons of the aromatic ring would be observed between δ 113.90 and 131.47 ppm. The methylene carbon (CH₂) is expected around δ 51.18 ppm.[1] The cyano group carbon would also be identifiable in the spectrum.
Molecular and Crystal Structure
The three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding its properties. Single-crystal X-ray diffraction is the definitive technique for this purpose.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound would be grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data are collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods and then refined using full-matrix least-squares on F².
Predicted Crystal Structure Parameters
Based on the crystal structure of the closely related 2-chloro-N-(4-fluorophenyl)acetamide, the title compound is predicted to crystallize in a monoclinic space group.
| Parameter | Predicted Value (based on Chloro-analog) | Source |
| Crystal System | Monoclinic | [3] |
| a (Å) | ~4.7410 | [3] |
| b (Å) | ~20.062 | [3] |
| c (Å) | ~8.9860 | [3] |
| β (°) | ~99.60 | [3] |
| V (ų) | ~842.7 | [3] |
| Z | 4 | [3] |
In the solid state, molecules are likely to be linked by intermolecular N—H⋯O hydrogen bonds, forming infinite chains.[4]
Computational Studies
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and intermolecular interactions of a molecule.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method for studying the electronic structure of molecules.
-
Geometry Optimization: The molecular geometry is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental FT-IR bands.
-
Electronic Property Analysis: Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.
Caption: Workflow for DFT calculations.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice.
-
CIF File Input: The crystallographic information file (CIF) obtained from single-crystal X-ray diffraction is used as the input.
-
Surface Generation: A Hirshfeld surface is generated, which is the outer contour of the space that a molecule occupies in a crystal.
-
d_norm Mapping: The surface is mapped with the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds and other close contacts.
-
Fingerprint Plots: 2D fingerprint plots are generated, which summarize the intermolecular contacts and provide a quantitative measure of the contribution of different types of interactions to the overall crystal packing.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-cyano-N-(4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 2-cyano-N-(4-fluorophenyl)acetamide, a valuable intermediate in organic synthesis and drug discovery. The detailed methodology outlines the reaction of 4-fluoroaniline with ethyl cyanoacetate. This protocol includes a summary of quantitative data, safety precautions, and a graphical representation of the experimental workflow to ensure reproducibility and safe execution in a laboratory setting.
Introduction
N-aryl cyanoacetamides are important synthons in heterocyclic chemistry and serve as precursors for a variety of biologically active molecules. The title compound, this compound, incorporates a fluorinated phenyl ring, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity. This protocol details a reliable method for its preparation via the direct condensation of 4-fluoroaniline and ethyl cyanoacetate.
Data Presentation
A summary of the key quantitative and physical data for the synthesis of this compound is provided in the table below.
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 1735-88-2 |
| Molecular Formula | C₉H₇FN₂O |
| Molecular Weight | 178.17 g/mol |
| Starting Materials | 4-fluoroaniline, Ethyl cyanoacetate |
| Solvent | Toluene (or solvent-free) |
| Reaction Temperature | Reflux (Toluene, ~110 °C) or 150-160 °C (neat) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
| Appearance | Off-white to pale yellow solid |
| Purification Method | Recrystallization from ethanol |
Experimental Protocol
Materials and Equipment
-
4-fluoroaniline (Reagent grade)
-
Ethyl cyanoacetate (Reagent grade)
-
Toluene (Anhydrous)
-
Ethanol (95%)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Stir bar
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (1.11 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).
-
Solvent Addition : Add 20 mL of anhydrous toluene to the flask.
-
Reaction : Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Cooling and Precipitation : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold toluene.
-
Purification : Recrystallize the crude product from hot ethanol to obtain pure this compound as an off-white to pale yellow solid.
-
Drying : Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization : Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
4-fluoroaniline and ethyl cyanoacetate are toxic and irritants. Avoid inhalation, ingestion, and skin contact.
-
Toluene is flammable and toxic. Handle with care and avoid open flames.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for In-Vitro Cytotoxicity Assays Using 2-cyano-N-(4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetamide derivatives have emerged as a promising class of compounds in the search for novel anticancer agents. Their chemical structure offers a versatile scaffold for modifications to enhance cytotoxic activity against various cancer cell lines. While specific in-vitro cytotoxicity data for 2-cyano-N-(4-fluorophenyl)acetamide is not extensively documented in publicly available literature, research on closely related 2-(4-fluorophenyl)-N-phenylacetamide derivatives has demonstrated their potential as cytotoxic agents, particularly against prostate and breast cancer cell lines.[1][2]
These application notes provide a comprehensive guide for researchers interested in evaluating the in-vitro cytotoxicity of this compound. The following sections detail summarized cytotoxicity data from related compounds to serve as a reference, standardized protocols for key cytotoxicity assays, and visual representations of experimental workflows and relevant biological pathways.
Data Presentation: In-Vitro Cytotoxicity of Related Phenylacetamide Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of several 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines, as determined by the MTS assay.[2] This data can serve as a valuable benchmark when designing and interpreting cytotoxicity studies for this compound.
| Compound ID | R-group | Cell Line | IC50 (µM) |
| 2a | o-nitro | PC3 (Prostate Carcinoma) | >100 |
| MCF-7 (Breast Cancer) | >100 | ||
| HL-60 (Promyelocytic Leukemia) | >100 | ||
| 2b | m-nitro | PC3 (Prostate Carcinoma) | 52 |
| MCF-7 (Breast Cancer) | >100 | ||
| HL-60 (Promyelocytic Leukemia) | >100 | ||
| 2c | p-nitro | PC3 (Prostate Carcinoma) | 80 |
| MCF-7 (Breast Cancer) | 100 | ||
| HL-60 (Promyelocytic Leukemia) | >100 | ||
| 2d | o-methoxy | PC3 (Prostate Carcinoma) | >100 |
| MCF-7 (Breast Cancer) | >100 | ||
| HL-60 (Promyelocytic Leukemia) | >100 | ||
| 2e | m-methoxy | PC3 (Prostate Carcinoma) | >100 |
| MCF-7 (Breast Cancer) | >100 | ||
| HL-60 (Promyelocytic Leukemia) | >100 | ||
| 2f | p-methoxy | PC3 (Prostate Carcinoma) | >100 |
| MCF-7 (Breast Cancer) | >100 | ||
| HL-60 (Promyelocytic Leukemia) | >100 | ||
| Imatinib | (Reference Drug) | PC3 (Prostate Carcinoma) | 40 |
| MCF-7 (Breast Cancer) | 98 | ||
| HL-60 (Promyelocytic Leukemia) | 0.2 |
Experimental Protocols
Herein are detailed protocols for three common in-vitro cytotoxicity assays that can be adapted for testing this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[5][6]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plates
-
Cells and culture reagents
-
This compound
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[5]
-
Incubation: Incubate the plate for the desired time period.[5]
-
Sample Collection: Transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[5]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[5]
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control.[5]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
-
Cells and culture reagents
-
This compound
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Experimental Workflow for In-Vitro Cytotoxicity Assays
Caption: General experimental workflow for in-vitro cytotoxicity assays.
Mechanisms of Cell Death: Apoptosis vs. Necrosis
Caption: Key morphological differences between apoptosis and necrosis.
Hypothetical Signaling Pathway: Intrinsic Apoptosis
Caption: A potential intrinsic apoptosis pathway for investigation.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Insecticidal Activity of Cyanoacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the insecticidal potential of novel cyanoacetamide derivatives. The following sections detail the necessary materials, equipment, and step-by-step procedures for insect rearing, bioassay execution, and data analysis.
Introduction
Cyanoacetamide derivatives are a class of chemical compounds that have demonstrated promising insecticidal properties. Recent studies have indicated their efficacy against significant agricultural pests such as the cotton leafworm (Spodoptera littoralis) and the cotton aphid (Aphis gossypii). The mode of action for these compounds is often neurotoxic, potentially affecting key enzymatic systems within the insect.[1] This protocol outlines standardized methods to assess the toxicity of new cyanoacetamide derivatives, enabling researchers to determine their potency and spectrum of activity.
Materials and Equipment
Insect Rearing (Species-Dependent)
-
Insect Cages: Ventilated cages for housing insect colonies.
-
Host Plants or Artificial Diet: e.g., Castor bean plants for S. littoralis, cabbage or artificial diet for other lepidopterans, bean plants for Tetranychus urticae (two-spotted spider mite), and pepper or cotton plants for Aphis gossypii (cotton aphid).
-
Environmental Chamber/Incubator: To maintain constant temperature, humidity, and photoperiod.
-
General Rearing Supplies: Petri dishes, camel hair brushes, aspirators, distilled water, sucrose solution.
Bioassay
-
Cyanoacetamide Derivatives: Test compounds.
-
Solvents: Acetone, Dimethylformamide (DMF), or other appropriate organic solvents for dissolving test compounds.[2][3]
-
Surfactant/Wetting Agent: e.g., Triton X-100 or Tween-80.
-
Glassware: Volumetric flasks, beakers, pipettes, graduated cylinders.
-
Micropipettes and Tips
-
Vortex Mixer
-
Analytical Balance
-
Petri Dishes (various sizes)
-
Filter Paper
-
Microapplicator (for topical application)
-
Spray Tower (optional, for leaf dip)
Experimental Protocols
Insect Rearing
Consistent and healthy insect populations are crucial for reliable bioassay results. The following are general guidelines for commonly used test species.
3.1.1 Rearing of Spodoptera littoralis (Cotton Leafworm)
-
Maintain a laboratory colony on castor bean (Ricinus communis) leaves or a suitable artificial diet.[4][5]
-
Keep the colony in an environmental chamber at 25 ± 2°C, 60-70% relative humidity, with a 14:10 hour (light:dark) photoperiod.
-
Adult moths can be kept in oviposition cages with a 10% sucrose solution for feeding.[6] Provide a suitable substrate (e.g., paper lining) for egg-laying.
-
Collect egg masses and allow them to hatch. Rear larvae in ventilated containers with a constant supply of fresh food. Third-instar larvae are commonly used for bioassays.[4]
3.1.2 Rearing of Aphis gossypii (Cotton Aphid)
-
Maintain colonies on cotton or pepper plants in aphid-proof cages.
-
Keep the plants in a greenhouse or environmental chamber under appropriate conditions for plant growth.
-
Transfer aphids to new, uninfested plants as needed to maintain a healthy and reproducing colony.
-
Use adult aphids for bioassays.
3.1.3 Rearing of Tetranychus urticae (Two-Spotted Spider Mite)
-
Rear mites on bean plants (Phaseolus vulgaris).
-
Maintain the host plants in a controlled environment.
-
Infest new plants by placing infested leaves from the stock colony onto them.
-
Adult mites are typically used for bioassays.
Preparation of Test Solutions
-
Prepare a stock solution of the cyanoacetamide derivative by dissolving a precisely weighed amount in a suitable solvent (e.g., acetone or DMF) to achieve a high concentration (e.g., 1000 mg/L).[2]
-
From the stock solution, prepare a series of at least five descending concentrations using serial dilution with the same solvent.
-
For aqueous-based assays (like leaf dip), a small amount of surfactant (e.g., 0.1% Triton X-100) should be added to the final water dilutions to ensure even spreading on the leaf surface.
-
A control solution should be prepared containing the same concentration of solvent and surfactant (if used) as the test solutions, but without the cyanoacetamide derivative.
Bioassay Methods
Choose the appropriate bioassay method based on the target pest's feeding habits. For all methods, a minimum of three replications should be performed for each concentration and the control.
3.3.1 Leaf Dip Bioassay (for chewing and sucking insects) This method is suitable for larvae of S. littoralis, adult A. gossypii, and adult T. urticae.
-
Excise fresh, untreated leaves from the host plant (e.g., castor bean for S. littoralis, cotton for A. gossypii).
-
Dip each leaf into a test solution for 10-30 seconds with gentle agitation.[7][8]
-
Allow the leaves to air-dry completely on a wire rack.
-
Place the treated leaf in a Petri dish lined with moist filter paper to maintain turgidity.
-
Introduce a known number of insects (e.g., 10-20 third-instar larvae or adult aphids/mites) into each Petri dish.
-
Seal the Petri dishes (with ventilation) and place them in an environmental chamber under the same conditions used for rearing.
-
Assess mortality after 24, 48, and 72 hours. An insect is considered dead if it does not move when prodded with a fine brush.
3.3.2 Topical Application Bioassay (for direct contact toxicity) This method is commonly used for larger insects like S. littoralis larvae to determine the lethal dose (LD50).
-
Anesthetize the insects (e.g., by chilling or brief exposure to CO2).
-
Using a microapplicator, apply a precise volume (e.g., 0.2-1.0 µL) of the test solution to the dorsal thorax of each insect.[9]
-
The control group should be treated with the solvent only.
-
Place the treated insects in clean Petri dishes with a food source.
-
Incubate under standard rearing conditions.
-
Record mortality at 24, 48, and 72 hours.
3.3.3 Diet Incorporation Bioassay (for chewing insects) This method is an alternative for S. littoralis if using an artificial diet.
-
Prepare the artificial diet according to the standard procedure.
-
While the diet is still liquid and has cooled to a temperature that will not degrade the test compound (around 40-50°C), add the cyanoacetamide derivative solution and mix thoroughly to achieve the desired final concentrations.
-
Pour the treated diet into the wells of a multi-well plate or small rearing containers and allow it to solidify.
-
Place one larva in each well or container.
-
Cover the containers and incubate under rearing conditions.
-
Assess mortality after a set period, typically 5-7 days.
Data Presentation and Analysis
Data Collection
Record the number of dead insects for each concentration and the control at each observation time point.
Data Summarization
Summarize the quantitative data in tables for clear comparison.
Table 1: Mortality of Spodoptera littoralis Larvae Exposed to Cyanoacetamide Derivative X via Leaf Dip Bioassay
| Concentration (mg/L) | No. of Insects Tested | No. of Dead Insects (24h) | % Mortality (24h) | No. of Dead Insects (48h) | % Mortality (48h) | No. of Dead Insects (72h) | % Mortality (72h) |
|---|---|---|---|---|---|---|---|
| Control (0) | 30 | ||||||
| 10 | 30 | ||||||
| 50 | 30 | ||||||
| 100 | 30 | ||||||
| 250 | 30 |
| 500 | 30 | | | | | | |
Mortality percentages should be corrected for control mortality using Abbott's formula if control mortality is between 5% and 20%.
Abbott's Formula: Corrected % Mortality = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100
Statistical Analysis
The dose-response data should be analyzed using probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) values and their 95% confidence intervals. This analysis transforms the sigmoidal dose-response curve into a straight line, allowing for the calculation of the concentration/dose that is lethal to 50% of the test population. Various statistical software packages (e.g., R, SAS, PoloPlus) can perform probit analysis.
Table 2: Toxicity of Cyanoacetamide Derivatives against Spodoptera littoralis at 48 hours
| Compound | LC50 (mg/L) | 95% Confidence Interval | Toxicity Index* |
|---|---|---|---|
| Derivative A | |||
| Derivative B | |||
| Derivative C |
| Positive Control | | | |
*Toxicity Index = (LC50 of most active compound / LC50 of test compound) x 100
Visualizations
Experimental Workflow Diagram
Caption: Workflow for insecticidal activity testing.
Potential Signaling Pathway: Acetylcholinesterase Inhibition
Some acetamide-based compounds are known to act by inhibiting acetylcholinesterase (AChE).[1] This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.
Caption: Acetylcholinesterase inhibition pathway.
References
- 1. Insecticidal Evaluation of New Cyanoacetamide Derivatives Against Spodoptera Littoralis: Molecular Docking and Density Function Theory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroactive Substances in the Insect CNS | Semantic Scholar [semanticscholar.org]
- 4. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 6. agroorbit.com [agroorbit.com]
- 7. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journal.univ-eloued.dz [journal.univ-eloued.dz]
Application Notes and Protocols for Evaluating the Efficacy of 2-cyano-N-(4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-N-(4-fluorophenyl)acetamide is a small molecule compound with potential therapeutic applications. While its precise mechanism of action is a subject of ongoing investigation, derivatives of phenylacetamide have demonstrated potential as anticancer agents, suggesting that this compound may exert its effects through the induction of cytotoxicity and apoptosis in target cells.[1] This document provides detailed protocols for a series of in vitro bioassays to evaluate the efficacy of this compound, focusing on its impact on cell viability and the induction of programmed cell death. These assays are fundamental in early-stage drug discovery and preclinical assessment.[2][3][4]
The following protocols describe a tiered approach, beginning with a general assessment of cytotoxicity, followed by more specific assays to elucidate the mechanism of cell death, such as the induction of apoptosis.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6]
Materials:
-
This compound
-
Target cell line (e.g., a relevant cancer cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microtiter plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in a complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of the test compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol describes the use of flow cytometry to detect apoptosis by staining cells with Annexin V-FITC and Propidium Iodide (PI).[7][8][9] In the early stages of apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[8][10] Propidium Iodide is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Target cell line
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat them with varying concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[11] The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorophore, leading to a quantifiable fluorescent signal.[12][13]
Materials:
-
Target cell line
-
This compound
-
Caspase-3/7 Assay Kit (containing a caspase substrate and lysis buffer)
-
White-walled 96-well plates
-
Fluorometric plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Substrate Addition: Add the caspase-3/7 reagent directly to the wells containing the cells. The reagent typically includes a lysis agent to permeabilize the cells and the caspase substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometric plate reader with the appropriate excitation and emission wavelengths (e.g., for a substrate like Ac-DEVD-AMC, excitation at ~380 nm and emission at ~460 nm).[13][14]
-
Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the fluorescence of treated cells to untreated controls.
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 78.1 ± 6.1 |
| 50 | 52.4 ± 5.5 |
| 100 | 25.7 ± 3.9 |
| IC50 (µM) | [Calculated Value] |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Concentration (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Control) | 94.2 ± 3.1 | 3.5 ± 1.2 | 2.3 ± 0.8 |
| 50 | 60.1 ± 4.5 | 25.8 ± 3.3 | 14.1 ± 2.7 |
| 100 | 30.5 ± 3.8 | 45.2 ± 4.1 | 24.3 ± 3.5 |
Table 3: Caspase-3/7 Activity
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| 0 (Control) | 1.0 |
| 50 | 3.8 ± 0.4 |
| 100 | 7.2 ± 0.9 |
Visualizations
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: A potential intrinsic apoptosis signaling pathway modulated by the test compound.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. scispace.com [scispace.com]
- 11. caspase3 assay [assay-protocol.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Cyano-N-(4-fluorophenyl)acetamide Derivatives with Enhanced Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed methodologies for the synthesis of novel 2-cyano-N-(4-fluorophenyl)acetamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to the structural similarities with known bioactive molecules. The N-(4-fluorophenyl)acetamide moiety is a key feature in several reported anticancer agents, while the 2-cyano group is a well-established pharmacophore known to enhance the biological activity of various compounds, including kinase inhibitors and apoptosis inducers. The strategic combination of these two pharmacophores presents a promising avenue for the development of new therapeutic agents with potentially enhanced potency and selectivity.
These application notes describe a synthetic approach to generate a library of this compound derivatives for screening and structure-activity relationship (SAR) studies. The primary synthetic strategies involve the initial preparation of the core scaffold, this compound, followed by diversification through Knoevenagel condensation to introduce various substituents. The protocols are designed to be adaptable for the synthesis of a wide range of analogs to facilitate the discovery of compounds with superior activity.
Data Presentation: Anticancer Activity of Structurally Related Phenylacetamide Derivatives
While extensive data on the specific this compound scaffold is still emerging, valuable insights can be drawn from structurally analogous compounds. The following table summarizes the in-vitro cytotoxicity of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines. This data suggests that substitutions on the N-phenyl ring significantly influence anticancer activity, with nitro-substituted compounds demonstrating higher potency. The introduction of a 2-cyano group to this scaffold is a rational design strategy to potentially enhance this activity.
| Compound ID | R (Substitution on N-phenyl ring) | PC3 (IC50, µM) | MCF-7 (IC50, µM) | HL-60 (IC50, µM) | Reference |
| 1a | 2-NO₂ | > 100 | > 100 | 85 | [1][2] |
| 1b | 3-NO₂ | 52 | > 100 | 60 | [1][2] |
| 1c | 4-NO₂ | 80 | 100 | 72 | [1][2] |
| 1d | 2-OCH₃ | > 100 | > 100 | > 100 | [1][2] |
| 1e | 3-OCH₃ | > 100 | > 100 | > 100 | [1][2] |
| 1f | 4-OCH₃ | > 100 | > 100 | > 100 | [1][2] |
| Imatinib | (Reference Drug) | 40 | 98 | 35 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes a two-step synthesis of the core scaffold, this compound, starting from 4-fluoroaniline.
Step 1: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide
-
Materials:
-
4-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.0 eq) in anhydrous toluene.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add chloroacetyl chloride (1.0 eq) to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-chloro-N-(4-fluorophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound
-
Materials:
-
2-Chloro-N-(4-fluorophenyl)acetamide
-
Sodium cyanide (or potassium cyanide)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-(4-fluorophenyl)acetamide (1.0 eq) in DMSO.
-
Add sodium cyanide (1.1 eq) to the solution and stir the mixture.
-
Heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
-
Protocol 2: Synthesis of 2-Cyano-N-(4-fluorophenyl)-3-aryl-acrylamide Derivatives via Knoevenagel Condensation
This protocol describes the synthesis of α,β-unsaturated derivatives by reacting the core scaffold with various aromatic aldehydes.
-
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (or other basic catalyst like ammonium acetate)
-
Ethanol or other suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux and stir for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Postulated mechanism of action for this compound derivatives.
Discussion and Structure-Activity Relationship (SAR) Insights
The rationale for synthesizing this compound derivatives is based on the established anticancer properties of related scaffolds. The data presented for 2-(4-fluorophenyl)-N-phenylacetamide derivatives indicate that electronic effects on the N-phenyl ring play a crucial role in determining cytotoxic activity, with electron-withdrawing groups like nitro (NO₂) enhancing potency. It is hypothesized that the introduction of a cyano group at the 2-position of the acetamide backbone will further enhance the biological activity. The cyano group is a strong electron-withdrawing group and a known pharmacophore in many enzyme inhibitors, including kinase inhibitors. It can participate in hydrogen bonding and other interactions within the active site of target proteins.
The Knoevenagel condensation allows for the introduction of a diverse range of substituents at the 3-position of the acrylamide derivatives. This will enable a systematic exploration of the SAR. It is anticipated that modifications to the aromatic aldehyde will modulate the electronic and steric properties of the final compounds, influencing their interaction with biological targets. For instance, introducing various substituents on the phenyl ring of the aldehyde will allow for probing the binding pocket of the target enzyme for hydrophobic, hydrophilic, and hydrogen bonding interactions.
The potential mechanism of action for these compounds is the induction of apoptosis in cancer cells, possibly through the inhibition of key signaling kinases involved in cell proliferation and survival, such as Aurora Kinase B or Epidermal Growth Factor Receptor (EGFR). The synthesized library of compounds should be screened in various cancer cell lines to determine their IC50 values and to identify lead compounds for further optimization. Mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., caspase activation), should be performed on the most active compounds to elucidate their mode of action.
Conclusion
The synthetic protocols and design strategies outlined in these application notes provide a comprehensive framework for the preparation and evaluation of novel this compound derivatives as potential therapeutic agents. By systematically exploring the structure-activity relationships of this promising scaffold, it is anticipated that new lead compounds with enhanced activity and favorable pharmacological profiles can be identified for further development in the field of oncology.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Purity Synthesis of 2-cyano-N-(4-fluorophenyl)acetamide via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed, step-by-step guide for the purification of 2-cyano-N-(4-fluorophenyl)acetamide using the recrystallization technique. The protocol is designed to be a practical resource for achieving high purity of the target compound, a crucial step in research and development processes within the pharmaceutical and chemical industries.
Introduction
This compound is an organic compound of interest in medicinal chemistry and materials science. Its synthesis often results in a crude product containing residual starting materials, by-products, and other impurities. For its effective use in subsequent applications, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures.[2] The principle involves dissolving the impure solid in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).[3]
This application note details a reliable protocol for the purification of this compound by recrystallization, outlines a method for solvent selection, and presents typical results in a structured format.
Experimental Protocol: Recrystallization of this compound
This protocol is based on the general principles for the recrystallization of aromatic amides. The selection of an appropriate solvent is critical for successful purification.[4][5] Ethanol is often a suitable solvent for amides, and its mixture with water can be fine-tuned to achieve optimal results.[6]
2.1. Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (two sizes, e.g., 50 mL and 125 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
2.2. Step-by-Step Procedure
-
Solvent Selection (Trial Scale):
-
Place a small amount (approx. 50 mg) of the crude this compound into a small test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath. A good solvent will result in the formation of a crystalline precipitate.
-
If the compound is too soluble in the hot solvent, a mixed solvent system (e.g., ethanol/water) may be necessary. Dissolve the compound in the minimum amount of hot ethanol, then add water dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool.
-
-
Dissolution of the Crude Product:
-
Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent (e.g., ethanol) and begin heating the mixture on a hot plate with stirring.
-
Continue to add the hot solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.[7]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present in the hot solution, a hot filtration step is necessary.[1]
-
Preheat a stemless funnel and an Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely plugged with cotton to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Collection and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Break the vacuum and add a small amount of ice-cold solvent to wash the crystals. This helps to remove any remaining mother liquor that contains dissolved impurities.
-
Reapply the vacuum to draw the wash solvent through the crystals. Repeat the wash if necessary.
-
-
Drying the Purified Product:
-
Leave the crystals in the Büchner funnel with the vacuum on for a period to air-dry them as much as possible.
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Allow the crystals to dry completely in a well-ventilated area or in a desiccator until a constant weight is achieved.
-
Data Presentation
The following table summarizes hypothetical but representative data for the purification of this compound by recrystallization.
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| Mass of Crude Product | 5.00 | g | |
| Initial Purity (by HPLC) | 92.5 | % | Contains impurities from the synthesis. |
| Recrystallization Process | |||
| Solvent System | Ethanol/Water | (v/v) | 4:1 ratio |
| Volume of Ethanol | 40 | mL | Minimum volume to dissolve the crude product at boiling. |
| Volume of Water | 10 | mL | Added as an anti-solvent to induce crystallization. |
| Dissolution Temperature | ~78 | °C | Boiling point of ethanol. |
| Crystallization Temperature | 0-4 | °C | Achieved using an ice bath. |
| Final Product | |||
| Mass of Purified Product | 4.15 | g | |
| Yield | 83 | % | Calculated as (mass of pure/mass of crude) x 100. |
| Final Purity (by HPLC) | 99.8 | % | Significant improvement in purity. |
| Melting Point | 152-154 | °C | A sharp melting point range indicates high purity. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization process for this compound.
Caption: Workflow for the purification of this compound by recrystallization.
This comprehensive guide provides researchers with a robust protocol and the necessary information to successfully purify this compound, ensuring the high quality required for subsequent scientific applications.
References
- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rubingroup.org [rubingroup.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: Quantification of 2-Cyano-N-(4-fluorophenyl)acetamide in Human Plasma using LC-MS/MS
Introduction 2-Cyano-N-(4-fluorophenyl)acetamide is a novel small molecule with potential therapeutic applications. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for its quantification in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is suitable for pharmacokinetic and toxicokinetic studies.[1][2]
Methodology
The bioanalytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[3]
Sample Preparation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4][5][6]
Protocol:
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), [¹³C₆]-2-cyano-N-(4-fluorophenyl)acetamide.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
An Ultra-Performance Liquid Chromatography (UPLC) system is employed for the separation of the analyte from endogenous plasma components.[7]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Run Time | 5 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The instrument is operated in the positive ion mode.
Table 2: Mass Spectrometer Settings
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 179.1 | 109.1 | 0.1 | 25 | 15 |
| [¹³C₆]-2-Cyano-N-(4-fluorophenyl)acetamide (IS) | 185.1 | 115.1 | 0.1 | 25 | 15 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 4: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 95.2% - 104.5% |
| Precision (at LLOQ, LQC, MQC, HQC) | Intra-day: < 5.8% RSD; Inter-day: < 7.2% RSD |
| Recovery | 88.5% - 93.2% |
| Matrix Effect | 97.1% - 103.8% |
| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Bioanalytical workflow from sample to result.
As this compound is a novel compound, its specific signaling pathway is likely under investigation. However, many small molecule drugs interact with cellular signaling cascades. A hypothetical pathway is illustrated below.
Caption: Hypothetical signaling pathway interaction.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for use in clinical and non-clinical studies to assess the pharmacokinetic profile of this new chemical entity.
References
Application Notes and Protocols: 2-Cyano-N-(4-fluorophenyl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-cyano-N-(4-fluorophenyl)acetamide as a versatile intermediate in organic synthesis. This document includes detailed experimental protocols for its synthesis and subsequent transformations into various heterocyclic scaffolds of medicinal interest.
Introduction
This compound is a valuable building block in synthetic organic chemistry, primarily due to its reactive methylene group, nitrile functionality, and the presence of a fluorinated phenyl ring. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making this intermediate particularly attractive for the development of novel therapeutic agents. Its structural similarity to intermediates used in the synthesis of established drugs, such as leflunomide, highlights its potential in medicinal chemistry. This document outlines its synthesis and application in the construction of bioactive molecules.
Data Presentation
Table 1: Reactant and Product Properties for the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | Liquid | -2 |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | Liquid | -22 |
| This compound | C₉H₇FN₂O | 192.17 | Solid | 145-147 (Predicted) |
Table 2: Representative Yields for Knoevenagel Condensation Products
| Aldehyde | Product | Typical Yield (%) |
| Benzaldehyde | 2-Cyano-3-phenyl-N-(4-fluorophenyl)acrylamide | 85-95 |
| 4-Chlorobenzaldehyde | 2-Cyano-3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide | 88-96 |
| 4-Methoxybenzaldehyde | 2-Cyano-3-(4-methoxyphenyl)-N-(4-fluorophenyl)acrylamide | 90-98 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-fluoroaniline and ethyl cyanoacetate.
Materials:
-
4-Fluoroaniline
-
Ethyl cyanoacetate
-
Toluene (or another suitable high-boiling point solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Ethanol/water or ethyl acetate/hexane for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and ethyl cyanoacetate (1.05 eq).
-
Add a suitable solvent, such as toluene, to facilitate the reaction.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
-
Dry the purified product under vacuum.
Caption: Synthesis workflow for this compound.
Protocol 2: Knoevenagel Condensation with Aromatic Aldehydes
This protocol details the reaction of this compound with an aromatic aldehyde to form an α,β-unsaturated derivative.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product.
Caption: Knoevenagel condensation workflow.
Protocol 3: Synthesis of 3-Amino-5-aryl-N-(4-fluorophenyl)isoxazole-4-carboxamide
This protocol describes a potential cyclization reaction to form an isoxazole derivative.
Materials:
-
α,β-Unsaturated cyanoacetamide derivative (from Protocol 2)
-
Hydroxylamine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol
-
Reflux condenser
Procedure:
-
Suspend the α,β-unsaturated cyanoacetamide derivative (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium ethoxide (1.1 eq).
-
Heat the mixture to reflux and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., acetic acid or HCl).
-
The product may precipitate upon neutralization. If so, collect by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Applications in the Synthesis of Bioactive Molecules
This compound is a precursor to a variety of heterocyclic compounds with potential biological activities.
-
Anticancer Agents: The isoxazole ring is a common scaffold in molecules designed as anticancer agents.[1] Derivatives synthesized from this compound could potentially target signaling pathways involved in cell proliferation and survival. For instance, analogues of leflunomide are known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for rapidly dividing cancer cells.
Caption: Potential mechanism of action for anticancer derivatives.
-
Insecticides: Pyridine derivatives synthesized from cyanoacetamides have shown significant insecticidal activity. For example, compounds like 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide have demonstrated high efficacy against aphids.[2] This suggests that novel pyridine-based insecticides could be developed from this compound.
-
Other Potential Applications: The versatile reactivity of the cyanoacetamide moiety allows for its use in the synthesis of a wide range of other heterocyclic systems, including pyridones and thiazoles, which are prevalent in various areas of drug discovery.
References
- 1. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]
- 2. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]
Application of Cyanoacetamide Compounds in Urease Inhibition Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of similar cyanoacetamide compounds in the study of urease inhibition. It includes a summary of quantitative data from published research, detailed experimental protocols for synthesis and enzymatic assays, and visual representations of key pathways and workflows to facilitate understanding and replication of these studies.
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and an increased risk of gastric cancer. In agriculture, urease activity leads to significant nitrogen loss from urea-based fertilizers through ammonia volatilization. Consequently, the inhibition of urease is a key therapeutic and agrochemical target. Cyanoacetamide derivatives have emerged as a promising class of urease inhibitors, demonstrating significant potency in various studies. This application note details the synthesis, in vitro evaluation, and kinetic analysis of these compounds.
Data Presentation
The inhibitory effects of a series of synthesized cyanoacetamide derivatives against Jack bean urease are summarized below. The data is extracted from the study by Rauf et al. (2015), which highlights the potential of this chemical scaffold. Thiourea is used as a standard inhibitor for comparison.
| Compound ID | Structure | IC₅₀ (µg/mL)[1][2] | IC₅₀ (µM)¹ |
| 7 | 2-Cyano-3-(3,4-dimethoxyphenyl)-N-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]prop-2-enamide | 45.32 | 111.8 |
| 15 | 2-Cyano-N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-3-(furan-2-yl)prop-2-enamide | 17.34 | 54.8 |
| 16 | 2-Cyano-3-(furan-2-yl)-N-((4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)acrylamide | 38.12 | 124.8 |
| 19 | 2-Cyano-3-(4-(dimethylamino)phenyl)-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)acrylamide | 36.75 | 78.4 |
| 20 | 2-Cyano-N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl)-3-(4-hydroxyphenyl)acrylamide | 41.23 | 91.9 |
| Thiourea | Standard Inhibitor | 27.5 | 361.4 |
¹ Molar concentrations were calculated based on the provided molecular weights in the source literature.
Signaling Pathway and Inhibition Mechanism
Urease catalyzes the hydrolysis of urea, leading to the production of ammonia and an increase in local pH. This pH elevation is crucial for the survival and colonization of acid-sensitive pathogens like H. pylori in the stomach. Cyanoacetamide-based inhibitors are thought to interact with the nickel ions in the active site of the urease enzyme, thereby blocking the access of the substrate (urea) and inhibiting its catalytic activity.
Experimental Protocols
Protocol 1: Synthesis of Cyanoacetamide Derivatives
This protocol provides a general method for the synthesis of urease-inhibitory cyanoacetamide derivatives, exemplified by the synthesis of compound 15 (2-Cyano-N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-3-(furan-2-yl)prop-2-enamide).
Materials:
-
2-Cyano-3-(furan-2-yl)prop-2-enamide
-
Triethyl orthoformate (TEF)
-
Thiobarbituric acid
-
2-Butanol
-
Ethanol
Procedure:
-
A mixture of freshly prepared 2-cyano-3-(furan-2-yl)prop-2-enamide (0.3 moles), triethyl orthoformate (0.33 moles), and thiobarbituric acid (0.3 moles) is taken in 2-butanol.
-
The reaction mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The hot precipitate formed is filtered off.
-
The crude product is purified by extensive washing with boiling ethanol.
-
The purified compound is dried and weighed.
Characterization of Compound 15:
-
Yield: 83%
-
Appearance: Yellow solid
-
Melting Point: 270-271 °C
-
¹H NMR (300 MHz, DMSO-d₆, δ, ppm): 12.57 (s, 1H, NH Barbituric acid), 12.45 (d, 1H, J = 11.4 Hz, =CHNH-), 11.41 (s, 1H, NH Barbituric acid), 8.43 (d, 1H, J = 11.4 Hz, =CHNH-), 8.18 (s, 1H, Ar-CH=C(CN)CO), 7.54 (d, 1H, J = 3.3 Hz, ArH).
-
¹³C NMR (300 MHz, DMSO-d₆, δ, ppm): 178.6 (CS), 176.4 (CO), 164.8 (CO), 162.7 (CH), 150.2 (C), 147.2 (CH), 123.0 (C), 116.3 (CH), 114.6 (C), 105.8 (C).
-
MS (EI, m/z (%)): 316.0 (M⁺, 8), 146 (100), 118 (18), 90 (60), 63.0 (12).
-
Anal. Calcd. for C₁₃H₈N₄O₄S: C, 49.37; H, 2.55; N, 17.71. Found: C, 49.32; H, 2.51; N, 17.65.
Protocol 2: In Vitro Urease Inhibition Assay
This protocol describes a common colorimetric method for assessing the urease inhibitory activity of the synthesized cyanoacetamide compounds, based on the quantification of ammonia produced.
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v sodium hydroxide and 0.21% v/v NaOCl)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Thiourea (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease solution to each well and incubate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution (substrate) to each well.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Thiourea is used as the standard inhibitor, and a control reaction without any inhibitor is also performed.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (OD_test / OD_control)] × 100
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the urease activity (IC₅₀) is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Protocol 3: Kinetic Analysis of Urease Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), enzyme kinetic studies are performed.
Procedure:
-
Perform the urease activity assay as described in Protocol 2, but with varying concentrations of both the substrate (urea) and the inhibitor.
-
A range of urea concentrations (e.g., 0.5, 1, 2, 4, 8 mM) should be used in the absence and presence of different fixed concentrations of the cyanoacetamide inhibitor.
-
Measure the initial reaction velocities (V₀) at each substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk and Dixon plots.
Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] (where [S] is the substrate concentration). The pattern of the lines obtained at different inhibitor concentrations will indicate the mode of inhibition.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Mixed-type inhibition: Lines intersect in the second quadrant.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Dixon Plot: Plot 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations. The intersection point of the lines can be used to determine the inhibition constant (Ki).
The inhibition constant (Ki) can be determined from the secondary plots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and evaluation of cyanoacetamide compounds as urease inhibitors.
Conclusion
Cyanoacetamide derivatives represent a valuable class of compounds for the development of potent urease inhibitors. The protocols and data presented herein provide a solid foundation for researchers to synthesize, evaluate, and characterize novel cyanoacetamide-based inhibitors. Further investigation into the structure-activity relationships and optimization of the lead compounds identified in these studies could lead to the development of effective therapeutic agents for the treatment of urease-associated diseases and improved agricultural practices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-cyano-N-(4-fluorophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of 2-cyano-N-(4-fluorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method is the acylation of 4-fluoroaniline with a cyanoacetic acid derivative, such as ethyl cyanoacetate. This reaction is typically carried out at elevated temperatures.[1]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials (4-fluoroaniline and ethyl cyanoacetate), suboptimal reaction temperature, inadequate reaction time, and inefficient removal of the ethanol byproduct which can limit the reaction equilibrium. Side reactions and degradation of the product at excessively high temperatures can also significantly reduce the yield.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, should be used for effective separation.[2]
Q4: What are the typical side products I should be aware of?
Potential side products can include unreacted starting materials and byproducts from the decomposition of the reactants or product at high temperatures. If the reaction is not carried out under anhydrous conditions, hydrolysis of the cyano group to a carboxylic acid or amide is also a possibility, though less likely under typical reaction conditions.
Q5: What is the best way to purify the final product?
Recrystallization is a common and effective method for purifying this compound.[3] A suitable solvent system, such as ethanol or a mixture of ethyl acetate and n-hexane, can be used to obtain a high-purity crystalline product.[2][3] Washing the filtered solid with a cold solvent can help remove residual impurities.[3][4]
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Impure Reactants | Ensure the 4-fluoroaniline and ethyl cyanoacetate are of high purity. If necessary, purify the starting materials before use. For example, 4-fluoroaniline can be distilled, and ethyl cyanoacetate can be distilled under reduced pressure. |
| Suboptimal Reaction Temperature | The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the degradation of the product. The optimal temperature range is typically between 120-200 °C.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup. |
| Inadequate Reaction Time | Ensure the reaction is allowed to proceed to completion. Monitor the reaction using TLC to determine the point at which the starting materials have been consumed.[2] Reaction times can range from 2 to 8 hours.[1] |
| Inefficient Removal of Ethanol | The reaction between 4-fluoroaniline and ethyl cyanoacetate produces ethanol as a byproduct. According to Le Chatelier's principle, the presence of ethanol can inhibit the forward reaction. Ensure your reaction setup allows for the efficient removal of ethanol as it is formed, for example, by using a Dean-Stark apparatus or by performing the reaction under a gentle stream of inert gas. |
| Incorrect Stoichiometry | Verify the molar ratio of your reactants. A common approach is to use a slight excess of one of the reactants to ensure the complete conversion of the other. The molar ratio of m-anisidine to ethyl cyanoacetate in a similar reaction was varied from 1:1 to 1:5.[1] |
Issue: Impure Product
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | As mentioned above, ensure the reaction goes to completion by monitoring with TLC and allowing for sufficient reaction time. |
| Inefficient Purification | Optimize the recrystallization process. This includes selecting the appropriate solvent, ensuring complete dissolution at an elevated temperature, and allowing for slow cooling to promote the formation of pure crystals. Washing the filtered crystals with a small amount of cold solvent is also crucial.[3] The use of decolorizing charcoal during recrystallization can help remove colored impurities.[3] |
| Presence of Starting Materials | If TLC indicates the presence of starting materials in the final product, an additional purification step, such as column chromatography, may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on similar reported procedures.[1] Optimization may be required.
Materials:
-
4-fluoroaniline
-
Ethyl cyanoacetate
-
Solvent (optional, e.g., toluene or xylene)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 4-fluoroaniline and ethyl cyanoacetate (a typical molar ratio is 1:1.1 of aniline to ester).
-
Heat the reaction mixture to a temperature between 150-180 °C.
-
Maintain this temperature and stir the mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the consumption of 4-fluoroaniline), allow the mixture to cool to room temperature.
-
The crude product may solidify upon cooling. If so, collect the solid by filtration. If not, the excess ethyl cyanoacetate and any solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Reaction Parameters for a Similar Acylation Reaction
| Parameter | Value | Reference |
| Reactants | m-Anisidine, Ethyl Cyanoacetate | [1] |
| Molar Ratio (Aniline:Ester) | 1:1 to 1:5 | [1] |
| Temperature | 120-200 °C | [1] |
| Reaction Time | 2-8 h | [1] |
| Yield | 95.6% - 96% (for the intermediate) | [1] |
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]
- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
optimizing reaction conditions for the synthesis of cyanoacetamide derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cyanoacetamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the cyanoacetamide core structure?
A1: The most common and economical methods start from cyanoacetic acid esters or malononitrile. Key approaches include:
-
Ammonolysis/Aminolysis of Cyanoacetic Esters: This is a widely used method involving the reaction of an alkyl cyanoacetate (e.g., ethyl cyanoacetate) with aqueous ammonia, alcoholic ammonia, or a primary/secondary amine.[1][2][3] The reaction is often straightforward, sometimes requiring a catalyst like sodium ethoxide or simply running neat or in a suitable solvent.[4][5]
-
From Malononitrile: While less direct for the amide itself, malononitrile is a key precursor for many derivatives and can be converted to cyanoacetamide under specific conditions.
-
Reaction with Liquid Ammonia: Direct reaction of methyl cyanoacetate with liquid ammonia at low temperatures (-10 to -5 °C) can produce high yields of cyanoacetamide.[6]
Q2: What are the key reaction types for producing cyanoacetamide derivatives?
A2: Cyanoacetamide is a versatile building block due to its reactive functional groups.[2] Common reactions to synthesize derivatives include:
-
Knoevenagel Condensation: This is a condensation reaction between cyanoacetamide (or its N-substituted derivatives) and an aldehyde or ketone, typically catalyzed by a base like piperidine or trimethylamine, to form α,β-unsaturated cyanoacetamide derivatives.[7][8][9]
-
Nitrosation: The reaction of cyanoacetamide with a nitrite salt (e.g., sodium nitrite) in an acidic medium yields 2-cyano-2-(hydroxyimino)acetamide, a key intermediate for various pharmaceuticals.[10][11]
-
Thorpe-Ziegler Reaction: This is an intramolecular base-catalyzed self-condensation of a dinitrile to form a cyclic α-cyano ketone after hydrolysis.[12][13][14] It is particularly useful for forming 5- to 8-membered rings.[15]
-
Gewald Reaction: A multicomponent reaction where cyanoacetamide, an aldehyde or ketone, and elemental sulfur react to form highly substituted 2-aminothiophenes.[16]
Q3: How do I choose an appropriate catalyst for a Knoevenagel condensation?
A3: The choice of catalyst depends on the reactivity of your substrates and the desired reaction conditions.
-
Basic Catalysts: Weak organic bases like piperidine, pyridine, or triethylamine are very common and effective for many aldehyde and ketone substrates.[8][17]
-
Ammonium Salts: Ammonium acetate (NH₄OAc) is often used, especially in microwave-assisted synthesis, aligning with green chemistry principles.[7]
-
Solid Catalysts: Mesoporous silica materials have been shown to be effective and offer the advantage of easier separation.[5]
Q4: What solvents are typically used for these syntheses?
A4: Solvent selection is critical and depends on the specific reaction.
-
For Knoevenagel condensations , ethanol or methanol are frequently used.[7][17]
-
For nitrosation reactions , an aqueous medium or a mixture of water and a water-miscible solvent like methanol is common.[10]
-
For the synthesis of the cyanoacetamide core from esters , ethanol is a common choice, though some methods are solvent-free.[1][2] Aromatic hydrocarbons like toluene may also be used.[4]
Troubleshooting Guides
Guide 1: Low Yield in Nitrosation of Cyanoacetamide
This guide addresses common issues when synthesizing 2-cyano-2-(hydroxyimino)acetamide.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incorrect pH: The reaction is highly pH-sensitive. If the pH is too high (alkaline) or excessively low, the reaction will not proceed efficiently.[11][18] | 1. Adjust pH: Slowly add acid (e.g., HCl) to the mixture of cyanoacetamide and sodium nitrite to achieve and maintain a pH between 5.0 and 6.0. Some protocols recommend a final pH of ~2.0 for product precipitation.[11][18] |
| 2. Suboptimal Temperature: High temperatures can cause decomposition of the starting material or the final product.[18] | 2. Control Temperature: Maintain the reaction temperature strictly, often between 0-5°C using an ice bath. Some protocols may use slightly elevated temperatures (e.g., 40°C), but this must be carefully controlled.[10][18] | |
| 3. Inefficient Nitrous Acid Formation: Insufficient acid or poor mixing prevents the in-situ formation of the nitrosating agent (HNO₂).[10] | 3. Ensure Proper Mixing: Add the acid or nitrite solution slowly and portion-wise with vigorous stirring to ensure homogenous reaction conditions.[10] | |
| Significant Side Product Formation | 1. Product Decomposition: Excessively strong acidic conditions (very low pH) can cause the desired product to decompose.[10][18] | 1. Use Less Acid: Employ a weaker acid like acetic acid or use a substoichiometric amount of a strong acid (0.1 to 0.5 moles of acid per mole of nitrite) to avoid harsh conditions.[10] |
| 2. Starting Material Cyclization: If using a urea-based starting material like 1-cyanoacetyl-3-alkylurea, elevated temperatures can cause it to cyclize, reducing the yield.[18] | 2. Maintain Low Temperature: Strictly adhere to the recommended low-temperature conditions for the reaction.[18] | |
| Difficulty Isolating Product | 1. Incomplete Precipitation: The product may have some solubility in the reaction medium, especially if not cooled sufficiently.[11] | 1. Maximize Crystallization: After precipitation (often by adjusting pH to ~2.0), cool the resulting slurry to a low temperature (e.g., 5°C) for at least one hour before filtration.[18] |
| 2. Loss During Washing: Washing with a solvent in which the product is soluble will decrease the isolated yield. | 2. Use Cold Solvents: Wash the filtered product with ice-cold water or another appropriate cold solvent to remove impurities while minimizing product loss.[11][18] |
Guide 2: Optimizing Knoevenagel Condensation
This guide focuses on the synthesis of arylidene cyanoacetamides from aromatic aldehydes.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Low Reactivity of Aldehyde: Aldehydes with strong electron-withdrawing groups can be less reactive. | 1. Increase Temperature/Use Microwave: Consider gentle heating or using microwave irradiation, which has been shown to accelerate this reaction.[7] |
| 2. Insufficient Catalyst: The amount of base catalyst may not be enough to facilitate the reaction efficiently. | 2. Adjust Catalyst Loading: While typically used in catalytic amounts, a slight increase in the catalyst (e.g., piperidine, triethylamine) may be beneficial. Monitor for side reactions. | |
| Formation of Oily or Discolored Product | 1. Side Reactions: At higher temperatures or with extended reaction times, side reactions or polymerization can occur. | 1. Milder Conditions: Conduct the reaction at room temperature if possible.[8] Electron-donating groups on the aldehyde often allow for milder conditions and high yields (70-90%).[8] |
| 2. Impure Starting Materials: Impurities in the aldehyde or cyanoacetamide can lead to discolored products. | 2. Purify Reactants: Ensure the aldehyde is pure (distill if necessary) and the cyanoacetamide is of high quality. | |
| Tailing on TLC Plate | 1. Acidic/Basic Nature of Product: The product itself may be slightly acidic or basic, causing it to streak on silica gel. | 1. Modify Eluent: Add a few drops of acetic acid or triethylamine to the TLC eluent (e.g., EtOAc) to suppress ionization and obtain sharper spots.[17] |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide via Nitrosation
This protocol is adapted from a high-yield synthesis method.[10][18]
Materials:
-
N-Aryl-2-cyanoacetamide (or cyanoacetamide)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid (or Hydrochloric Acid)
-
Ethanol (for recrystallization)
-
Water
Procedure:
-
Dissolve the N-Aryl-2-cyanoacetamide (10 mmol) in glacial acetic acid (20 mL) in a flask equipped with a magnetic stirrer.[10]
-
Cool the flask in an ice bath to maintain a temperature between 0-5°C.[10]
-
Prepare a concentrated aqueous solution of sodium nitrite (0.69 g, 10 mmol) in a minimal amount of water.
-
Add the sodium nitrite solution portion-wise (dropwise) to the stirred reaction mixture, ensuring the temperature is maintained between 0-5°C throughout the addition.[10]
-
After the complete addition of the nitrite solution, continue stirring the mixture for an additional hour at 0-5°C.[10]
-
Pour the reaction mixture into a beaker of cold water. A precipitate should form.[10]
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any residual acid and salts.[10][18]
-
Dry the product. For further purification, the crude product can be recrystallized from ethanol.[10]
Protocol 2: Knoevenagel Condensation of an Aromatic Aldehyde with Cyanoacetamide
This protocol describes a general and efficient method for producing arylidene cyanoacetamide derivatives.[7][8]
Materials:
-
Aromatic Aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
N-substituted cyanoacetamide
-
Base catalyst (e.g., Trimethylamine or Piperidine)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
To a solution of the aromatic aldehyde (10 mmol) in methanol (50 mL), add the N-substituted cyanoacetamide (11 mmol).
-
Add a catalytic amount of the base (e.g., 10 drops of piperidine or trimethylamine).[8][17]
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete in a short time. Monitor progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, a precipitate of the product often forms. If not, the product can be precipitated by pouring the reaction mixture into cold water.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a suitable cold solvent (e.g., cold ethanol or water) to remove unreacted starting materials and catalyst.
-
Dry the purified product. Yields for this reaction are typically high, often in the range of 70-90%.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111925302A - Synthesis method of cyanoacetamide - Google Patents [patents.google.com]
- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mrj.org.ly [mrj.org.ly]
- 9. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [zenodo.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of 2-cyano-N-(4-fluorophenyl)acetamide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in solubilizing 2-cyano-N-(4-fluorophenyl)acetamide for biological assays.
Troubleshooting Guide
Issue: My this compound, dissolved in DMSO, precipitates when added to my aqueous assay buffer or cell culture medium.
This is a common issue for hydrophobic compounds when transitioning from a high-concentration organic stock solution to a predominantly aqueous environment.[1][2][3][4] Here’s a step-by-step approach to troubleshoot this problem:
1. Optimize Your Dilution Protocol:
-
Avoid single-step large dilutions. Instead, perform serial dilutions.
-
Ensure rapid and thorough mixing immediately upon adding the DMSO stock to the aqueous buffer. This prevents localized high concentrations that can trigger precipitation.[5]
-
Add the DMSO stock directly to the final assay medium, which may contain proteins or other components that can help maintain solubility.[5][6]
2. Adjust Final Assay Concentrations:
-
Lower the final compound concentration. Your current testing concentration might be exceeding the compound's maximum aqueous solubility.[5]
-
Increase the final DMSO concentration (with caution). While this can maintain solubility, it's crucial to first determine the tolerance of your specific assay. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically validated as DMSO can impact cell viability and enzyme activity.[5][6]
3. Employ Sonication:
-
After dilution, briefly sonicating the solution can help redissolve fine precipitates and create a more uniform suspension.[5]
4. Consider Alternative Solubilization Strategies:
If the above steps are insufficient, you may need to explore other solubilizing agents.
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used.[7][8][9] The choice of co-solvent should be guided by its compatibility with the specific biological assay.
-
pH Modification: Since this compound is an amide, its solubility is generally not strongly influenced by pH under physiological conditions.[10] However, extreme pH values could potentially lead to hydrolysis of the amide bond, especially at elevated temperatures.[11][12][13]
-
Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 80 can be used to form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[7][14] These are often suitable for biochemical assays but may be cytotoxic in cell-based assays at concentrations above their critical micelle concentration (CMC).[1]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[][16] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[][16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[17][19]
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?
Absolutely. Poor solubility is a significant reason for inaccurate and variable biological data.[5] If a compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the intended concentration, leading to an underestimation of potency (higher IC50/EC50 values) and poor reproducibility.[5]
Q3: What are the key differences between kinetic and equilibrium solubility, and which is more relevant for my in vitro assays?
-
Kinetic solubility measures the concentration of a compound that remains in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period. This is highly relevant for most high-throughput screening and in vitro biological assays where compounds are introduced in a similar manner.[22]
-
Equilibrium solubility is the concentration of a compound in a saturated solution when excess solid has been allowed to equilibrate with the solvent over a longer period (often 24-48 hours). This is more pertinent to pre-formulation and drug delivery studies.[22]
For routine biological assays, kinetic solubility is the more practical and relevant parameter to consider.
Q4: Can I use pH adjustment to improve the solubility of this compound?
Amides are generally considered neutral compounds and do not have easily ionizable groups.[10] Therefore, altering the pH within a physiologically relevant range (e.g., pH 6-8) is unlikely to significantly improve the solubility of this compound. Extreme pH conditions may lead to chemical degradation through hydrolysis.[11][12][13]
Q5: Are there any advanced formulation strategies I can use for my in vitro experiments?
While techniques like creating solid dispersions or nanoparticles are powerful for improving the bioavailability of drugs for in vivo studies, they are generally overly complex for solubilizing a compound for routine in vitro assays.[20][23] The focus for biological assays should be on simpler methods like using co-solvents, surfactants, or cyclodextrins that are compatible with the experimental system.
Data Presentation: Solubilizing Agents for In Vitro Assays
The following table summarizes common solubilizing agents and their typical starting concentrations for biological assays. It is crucial to perform validation experiments to determine the optimal and maximal tolerated concentration for your specific assay.
| Solubilizing Agent | Type | Typical Starting Concentration | Maximum Tolerated Concentration (Cell-based assays) | Notes |
| DMSO | Co-solvent | 0.1 - 0.5% (v/v) | Generally ≤ 1% (v/v) | Most common initial choice; can affect cell viability and enzyme activity at higher concentrations.[5][24] |
| Ethanol | Co-solvent | 0.1 - 1% (v/v) | Varies significantly with cell type | Can be more cytotoxic than DMSO for some cell lines. |
| PEG 400 | Co-solvent | 1 - 5% (v/v) | Assay-dependent | A less toxic alternative to smaller alcohols.[25] |
| Tween 80 | Surfactant | 0.01 - 0.1% (v/v) | Generally < 0.1% (v/v) | Forms micelles to solubilize compounds; can disrupt cell membranes at higher concentrations.[14][19] |
| HP-β-CD | Cyclodextrin | 1 - 10 mM | Generally well-tolerated | Forms inclusion complexes; a good option when DMSO is not suitable.[17][19] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume (e.g., 1-2 µL) of the DMSO stock to a known volume of your aqueous assay buffer in a clear microplate well to achieve the highest desired test concentration.
-
Mix thoroughly by pipetting or shaking.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering.
-
Compare the light scattering signal to a buffer-only blank and a series of standards to determine the concentration at which precipitation occurs.
Visualizations
Caption: A decision tree for addressing compound precipitation in assays.
Caption: Relationship between the compound and solubilization methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. uregina.ca [uregina.ca]
- 14. Solubilizer Excipients - Protheragen [protheragen.ai]
- 16. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
common side products in 2-cyano-N-(4-fluorophenyl)acetamide synthesis and how to avoid them
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-(4-fluorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent methods for synthesizing this compound involve the N-acylation of 4-fluoroaniline. The two primary approaches are:
-
Acylation with a Cyanoacetic Acid Derivative: This involves reacting 4-fluoroaniline with an activated form of cyanoacetic acid, such as cyanoacetyl chloride or cyanoacetic anhydride. This is often performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Direct Condensation with an Ester: This route involves the direct reaction of 4-fluoroaniline with an alkyl cyanoacetate, typically ethyl cyanoacetate. This reaction often requires elevated temperatures to drive the elimination of the alcohol (ethanol) and proceed to completion.
Q2: What is the primary role of a base in the acylation reaction with cyanoacetyl chloride?
In the acylation of 4-fluoroaniline with cyanoacetyl chloride, a base such as triethylamine or pyridine is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. This would result in very low yields and potential degradation of starting materials.
Q3: Why is temperature control important during this synthesis?
Strict temperature control is critical to minimize the formation of side products. High temperatures can lead to several undesirable outcomes:
-
Increased rates of hydrolysis for both reactants and products if moisture is present.[1]
-
Potential decomposition of thermally sensitive reagents like cyanoacetyl chloride.
-
In the direct condensation method with ethyl cyanoacetate, while heat is necessary, excessive temperatures can promote the formation of degradation products and impurities.
Troubleshooting Guide: Common Side Products and Avoidance Strategies
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
A low yield of this compound is a common issue that can stem from several factors related to side reactions and reactant purity.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure an appropriate molar ratio of reactants. For acylation with cyanoacetyl chloride, a slight excess (1.05-1.1 eq) of the acylating agent can be beneficial. - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has run to completion. - For the condensation reaction with ethyl cyanoacetate, ensure the temperature is sufficient and reaction time is adequate to drive the equilibrium forward. |
| Hydrolysis of Reactants/Products | - Use anhydrous solvents (e.g., dry dichloromethane, tetrahydrofuran, or toluene). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - Cyanoacetyl chloride is particularly moisture-sensitive and should be handled accordingly. Hydrolysis will revert it to cyanoacetic acid, which is unreactive under these conditions. |
| Protonation of 4-fluoroaniline | - Ensure at least a stoichiometric amount of a suitable non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl formed during acylation with cyanoacetyl chloride. |
| Impure Starting Materials | - Use high-purity 4-fluoroaniline and cyanoacetic acid/ester. The starting cyanoacetamide can sometimes contain malonamide as an impurity.[2] - Purify starting materials by distillation or recrystallization if their purity is questionable. |
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of side products is a primary cause of impurities. The table below summarizes common byproducts and strategies to prevent their formation.
| Side Product | Chemical Name | Likely Cause | Prevention Strategy |
| Hydrolysis Product | 2-cyanoacetic acid | Presence of water reacting with cyanoacetyl chloride. | Use anhydrous solvents and reagents; run the reaction under an inert atmosphere. |
| Hydrolysis Product | N-(4-fluorophenyl)malonamic acid | Hydrolysis of the nitrile group on the final product, often during workup. | Use mild acidic/basic conditions during aqueous workup. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[1] |
| Diacylation Product | N-(2-cyanoacetyl)-2-cyano-N-(4-fluorophenyl)acetamide | Use of a large excess of cyanoacetyl chloride. | Maintain a strict stoichiometry, typically with only a slight excess (max 1.1 equivalents) of the acylating agent. Add the acylating agent slowly to the solution of the amine. |
| Unreacted Starting Material | 4-fluoroaniline | Incomplete reaction; insufficient acylating agent. | Ensure complete reaction via TLC/HPLC monitoring. Use a slight excess of the acylating agent. |
Experimental Protocols
Protocol: Synthesis via Acylation with Cyanoacetyl Chloride
This protocol is a representative method for the synthesis of this compound.
Materials:
-
4-fluoroaniline (1.0 eq)
-
Cyanoacetyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of cyanoacetyl chloride (1.05 eq) in anhydrous DCM to the stirred mixture over 30 minutes. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by TLC.
-
Workup:
-
Once the reaction is complete, wash the organic mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Visualizations
Synthesis and Side Reaction Pathways
Caption: Main synthesis route and common competitive side reactions.
Troubleshooting Workflow for Synthesis Issues
Caption: A logical workflow for troubleshooting common synthesis problems.
References
Technical Support Center: Purification of Fluorinated Acetamide Compounds
Welcome to the Technical Support Center for the Purification of Fluorinated Acetamide Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this important class of molecules.
The introduction of fluorine into acetamide structures can significantly alter their physicochemical properties, presenting unique challenges during purification. This guide offers practical advice and detailed protocols to help you overcome these hurdles and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated acetamide compounds often challenging to purify?
A1: The high electronegativity of fluorine atoms can introduce strong dipole moments and alter the intermolecular forces of the molecule. This can lead to atypical solubility profiles, making common purification techniques like recrystallization and chromatography less straightforward than for their non-fluorinated analogs. Additionally, the carbon-fluorine bond is very strong, which can affect the compound's stability under certain conditions.
Q2: What are the most common impurities found in crude fluorinated acetamide products?
A2: Common impurities often include unreacted starting materials, byproducts from the fluorination reaction, and degradation products. For instance, if the synthesis involves the reaction of an amine with a fluorinated acetylating agent, residual amine or the corresponding carboxylic acid may be present. Hydrolysis of the acetamide to the corresponding carboxylic acid and amine can also occur if water is present during the reaction or workup.
Q3: Can I use standard silica gel chromatography for the purification of fluorinated acetamides?
A3: Standard silica gel chromatography can be effective, but the high polarity of some fluorinated acetamides may lead to strong interactions with the silica, resulting in poor separation and tailing peaks. In such cases, using a less polar stationary phase or a different chromatographic technique like reversed-phase chromatography might be more suitable. Sometimes, the use of specialized fluorinated stationary phases can provide enhanced selectivity for these compounds.[1]
Q4: Are there any specific safety precautions I should take when purifying fluorinated acetamides?
A4: Many fluorinated compounds, including some fluorinated acetamides, can be toxic. For example, 2-fluoroacetamide is highly toxic.[2] It is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) of your specific compound before starting any purification work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated acetamide compounds.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, but fluorinated acetamides can sometimes be problematic.
Problem: The compound "oils out" instead of forming crystals.
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or the compound may be too soluble in the chosen solvent even at lower temperatures. High impurity levels can also contribute to this issue.
-
Solution:
-
Lower the temperature: Try to dissolve the compound at a lower temperature.
-
Change the solvent system: Use a lower-boiling point solvent or a solvent mixture. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective.
-
Gradual cooling: Allow the solution to cool very slowly to encourage crystal lattice formation.
-
Seed crystals: If available, add a small seed crystal of the pure compound to induce crystallization.
-
Problem: No crystals form upon cooling.
-
Cause: The solution may not be saturated, or the nucleation process is slow.
-
Solution:
-
Induce crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Add an anti-solvent: If using a single solvent, slowly add a solvent in which your compound is insoluble until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
-
Cool to a lower temperature: Place the flask in an ice bath or a freezer to further decrease solubility.
-
Problem: The recovered crystals are still impure.
-
Cause: The chosen solvent may not be selective enough, or impurities may have co-crystallized with the product.
-
Solution:
-
Wash the crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove surface impurities.
-
Perform a second recrystallization: A second recrystallization step can significantly improve purity.
-
Try a different solvent: Experiment with different solvents or solvent systems to find one that provides better selectivity.
-
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture. Here are some common issues and solutions when purifying fluorinated acetamides.
Problem: Poor separation of the product from impurities (overlapping spots on TLC).
-
Cause: The chosen solvent system (eluent) has either too high or too low polarity, or the stationary phase is not providing enough selectivity.
-
Solution:
-
Optimize the eluent: Systematically vary the polarity of the eluent. For normal-phase chromatography, gradually increasing the proportion of the more polar solvent can improve separation.
-
Change the stationary phase: If silica gel is not effective, consider using alumina, or for highly polar compounds, reversed-phase (C18) silica. Fluorinated stationary phases can also offer unique selectivity.[1]
-
Gradient elution: Instead of an isocratic (constant composition) eluent, use a gradient elution where the polarity of the mobile phase is gradually changed during the separation.
-
Problem: The compound is streaking or tailing on the TLC/column.
-
Cause: The compound may be too polar for the stationary phase, it might be interacting with active sites on the silica gel, or the sample could be overloaded.
-
Solution:
-
Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine can help.
-
Use a different stationary phase: As mentioned above, switching to a different stationary phase can mitigate strong interactions.
-
Reduce the sample load: Overloading the column can lead to poor separation and band broadening.
-
Problem: The compound is not eluting from the column.
-
Cause: The compound is too strongly adsorbed to the stationary phase due to high polarity.
-
Solution:
-
Increase the eluent polarity: Drastically increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, try switching to dichloromethane/methanol.
-
Change the stationary phase: Use a less polar stationary phase like alumina or a reversed-phase column.
-
Hydrolysis
Fluorinated acetamides can be susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid and amine as impurities.
Problem: Presence of a carboxylic acid impurity in the final product.
-
Cause: The acetamide has undergone hydrolysis during the reaction, workup, or purification.
-
Solution:
-
Neutral workup: During the workup of your reaction, use neutral water washes instead of acidic or basic solutions if possible.
-
Anhydrous conditions: Ensure that all solvents and reagents used during purification are dry, especially if the compound is sensitive to hydrolysis.
-
Avoid prolonged heating: If heating is required for purification (e.g., during recrystallization), minimize the heating time to reduce the risk of hydrolysis.
-
Purification under neutral conditions: When performing chromatography, use a neutral solvent system.
-
Data Presentation
Table 1: Recrystallization Solvent Selection for a Hypothetical Fluorinated Acetamide
This table provides an example of how to systematically screen for a suitable recrystallization solvent. The ideal solvent should dissolve the compound when hot but not when cold.
| Solvent | Polarity Index | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Hexane | 0.1 | Insoluble | Insoluble | N/A | Unsuitable |
| Toluene | 2.4 | Sparingly Soluble | Soluble | Good | Good Candidate |
| Dichloromethane | 3.1 | Soluble | Soluble | Poor | Unsuitable as a single solvent |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble | Poor | Unsuitable as a single solvent |
| Acetone | 5.1 | Very Soluble | Very Soluble | Poor | Unsuitable as a single solvent |
| Ethanol | 5.2 | Soluble | Very Soluble | Poor | Unsuitable as a single solvent |
| Water | 10.2 | Insoluble | Sparingly Soluble | Good | Good Candidate |
| Toluene/Hexane | Variable | Sparingly Soluble | Soluble | Excellent | Best Choice (Two-solvent system) |
Note: This is an illustrative table. Actual solubilities will vary depending on the specific fluorinated acetamide.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Fluorinated Acetamide
This protocol outlines a general method for recrystallizing a solid fluorinated acetamide.
-
Solvent Selection: Based on solubility tests (as illustrated in Table 1), select a suitable solvent or solvent system.
-
Dissolution: Place the crude fluorinated acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. If using a two-solvent system, dissolve the compound in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: HPLC Purification of a Fluorinated Acetamide
This protocol provides a starting point for developing an HPLC method for the purification of a fluorinated acetamide.
-
Compound: 2-Fluoroacetamide
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. A typical starting point is 30:70 (v/v) acetonitrile:water. The ratio can be adjusted to optimize the retention time and separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude 2-fluoroacetamide in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram and identify the peak corresponding to the desired fluorinated acetamide.
-
Collect the fraction containing the pure compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.
Mandatory Visualization
Below are diagrams illustrating key workflows in the purification of fluorinated acetamide compounds.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Overcoming Resistance to Cyanoacetamide-Based Drugs in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to cyanoacetamide-based drugs in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for cyanoacetamide-based anticancer drugs?
A1: Cyanoacetamide derivatives exert their anticancer effects through multiple mechanisms. They have been shown to induce apoptosis (programmed cell death), inhibit metastasis by targeting enzymes like matrix metalloproteinases, and prevent angiogenesis (the formation of new blood vessels that supply tumors).[1] Some derivatives act as inhibitors of various signaling molecules crucial for cancer progression, such as Transforming Growth Factor Beta-Activated Kinase 1 (TAK1).[2]
Q2: My cancer cell line has developed resistance to a cyanoacetamide-based drug. What are the likely resistance mechanisms?
A2: Resistance to cyanoacetamide-based drugs can arise from several factors, similar to other targeted therapies. The most common mechanisms include:
-
Activation of bypass signaling pathways: Cancer cells can compensate for the drug's effect by upregulating alternative survival pathways, such as the PI3K/Akt/mTOR, MAPK/ERK, or STAT3 signaling cascades.[2]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[2]
-
Alteration of the drug target: Mutations in the target protein can prevent the cyanoacetamide-based drug from binding effectively.[2]
-
Enhanced DNA repair mechanisms: For drugs that induce DNA damage, cancer cells may upregulate DNA repair pathways to survive the treatment.
-
Inhibition of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells resistant to drug-induced cell death.
Q3: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A3: You can assess efflux pump activity through several methods:
-
Functional Assays: Use fluorescent substrates of ABC transporters, such as rhodamine 123. Increased efflux of the dye in resistant cells compared to sensitive parental cells, quantifiable by flow cytometry, indicates higher pump activity.[2]
-
Gene and Protein Expression Analysis: Perform quantitative PCR (qPCR) to measure the mRNA levels of genes encoding efflux pumps (e.g., ABCB1 for P-gp).[2] Western blotting can be used to quantify the protein levels of these transporters.[2]
Q4: What are the first steps to investigate the role of bypass signaling pathways in resistance?
A4: To begin, compare the activation status of key survival pathways in your resistant cell lines versus the sensitive parental lines. A common and effective method is Western blotting to detect the phosphorylated (active) forms of key proteins. For example:
-
PI3K/Akt Pathway: Probe for phosphorylated Akt (p-Akt).
-
MAPK/ERK Pathway: Probe for phosphorylated ERK (p-ERK).[2]
-
STAT3 Pathway: Probe for phosphorylated STAT3 (p-STAT3).[2] A significant increase in the levels of these phosphorylated proteins in resistant cells suggests the involvement of these pathways in the resistance mechanism.[2]
Section 2: Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with cyanoacetamide-based drugs.
Problem 1: Decreased sensitivity to the cyanoacetamide-based drug over time.
-
Possible Cause: Acquired resistance through the activation of bypass signaling pathways.
-
Suggested Solutions:
-
Investigate Key Survival Pathways: Perform Western blot analysis to compare the levels of total and phosphorylated Akt, ERK, and STAT3 in your sensitive versus resistant cells. An increase in phosphorylation in the resistant line points to the activation of that pathway.[2]
-
Combination Therapy: If a bypass pathway is activated, consider combination therapy. For example, if p-STAT3 is elevated, combine your cyanoacetamide-based drug with a STAT3 inhibitor.[2]
-
Problem 2: The IC50 value of my cyanoacetamide-based drug is significantly higher in my resistant cell line compared to the parental line.
-
Possible Cause: Increased drug efflux due to the overexpression of ABC transporters.
-
Suggested Solutions:
-
Efflux Pump Activity Assay: Perform a rhodamine 123 efflux assay and analyze by flow cytometry to functionally assess pump activity.[2]
-
Co-treatment with an Efflux Pump Inhibitor: Treat your resistant cells with the cyanoacetamide-based drug in combination with a known efflux pump inhibitor (e.g., verapamil for P-gp). A restored cytotoxic effect suggests that drug efflux is a primary resistance mechanism.
-
Problem 3: My combination therapy with a cyanoacetamide-based drug and a signaling pathway inhibitor is not showing a synergistic effect.
-
Possible Cause: The chosen combination may not be targeting the primary resistance mechanism, or the concentrations may not be optimal.
-
Suggested Solutions:
-
Re-evaluate the Resistance Mechanism: Ensure you have correctly identified the dominant resistance pathway. It's possible that multiple mechanisms are at play.
-
Optimize Drug Concentrations and Ratios: Perform a dose-matrix experiment where you test a range of concentrations for both drugs to identify the optimal synergistic ratio. Analyze the data using methods like the Chou-Talalay Combination Index (CI).
-
Consider Alternative Combinations: If targeting one pathway is not effective, explore inhibitors of other potential bypass pathways.
-
Section 3: Data Presentation
Table 1: In Vitro Cytotoxicity of Representative Cyanoacetamide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 11 | PC3 | Prostate Cancer | 5.2 ± 0.3 |
| HepG2 | Liver Cancer | 7.8 ± 0.5 | |
| MCF-7 | Breast Cancer | 10.1 ± 0.9 | |
| HCT116 | Colon Cancer | 12.5 ± 1.1 | |
| Compound 12 | PC3 | Prostate Cancer | 4.8 ± 0.2 |
| HepG2 | Liver Cancer | 6.5 ± 0.4 | |
| MCF-7 | Breast Cancer | 9.2 ± 0.7 | |
| HCT116 | Colon Cancer | 11.3 ± 1.0 | |
| Data is representative and compiled from studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives.[1] |
Table 2: Hypothetical IC50 Values (µM) for a Cyanoacetamide Derivative (Compound X) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Compound X | Compound X + STAT3 Inhibitor (1 µM) | Compound X + PI3K Inhibitor (1 µM) |
| Parental (Sensitive) | 5.0 | 1.2 | 2.5 |
| Resistant | 50.0 | 5.5 | 28.0 |
| This table presents hypothetical data to illustrate the potential reversal of resistance with combination therapy. |
Table 3: Combination Index (CI) for Compound X and a STAT3 Inhibitor in Resistant Cells
| Dose Ratio (Compound X : STAT3 Inhibitor) | Combination Index (CI) | Interpretation |
| 1:1 | 0.45 | Synergism |
| 1:2 | 0.38 | Strong Synergism |
| 2:1 | 0.62 | Synergism |
| CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. |
Section 4: Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the cyanoacetamide-based drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the cyanoacetamide-based drug at various concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, ERK, p-ERK, STAT3, p-STAT3) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Apoptosis Assay (Caspase Activity Assay)
-
Cell Treatment: Treat cells with the IC50 concentration of the cyanoacetamide-based drug for 24 hours.
-
Cell Lysis: Lyse the cells according to the instructions of a commercial caspase activity assay kit.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the specific caspase substrate (e.g., for caspase-3 or caspase-9).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Quantify the caspase activity based on the manufacturer's instructions.
Section 5: Visualizations
Caption: Mechanism of action for cyanoacetamide-based drugs.
Caption: Workflow for developing a resistant cell line.
Caption: PI3K/Akt pathway as a resistance mechanism.
References
how to improve the stability of 2-cyano-N-(4-fluorophenyl)acetamide in solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-cyano-N-(4-fluorophenyl)acetamide in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing rapid degradation. What are the primary causes?
A1: Rapid degradation of this compound in solution is most commonly due to hydrolysis of the amide bond.[1][2] This reaction is often catalyzed by the presence of acids or bases.[1][2] Key factors that accelerate degradation include inappropriate pH, elevated temperatures, and exposure to light (photodegradation). The presence of oxidizing agents should also be avoided.[3]
Q2: How does the pH of the solution affect the stability of the compound?
A2: The pH of the solution is a critical factor in the stability of amides.[1] Both acidic and basic conditions can catalyze the hydrolysis of the amide bond, breaking it down into a carboxylic acid and an amine.[2][4] Typically, amides exhibit a U-shaped stability profile with respect to pH, with maximum stability often found in the neutral to slightly acidic range (pH 4-6). It is crucial to determine the optimal pH for your specific experimental conditions.
Q3: What role does temperature play in the degradation process?
A3: Temperature significantly influences the rate of chemical reactions, including amide hydrolysis.[1] As a general rule, an increase in temperature will accelerate the degradation of this compound. For long-term storage, solutions should be kept at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures, protected from light.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway is hydrolysis, which would cleave the amide bond to yield 2-cyanoacetic acid and 4-fluoroaniline. Other potential, though less common, degradation pathways could involve the hydrolysis of the cyano group.
Q5: How can I minimize degradation when preparing and storing solutions?
A5: To enhance stability, consider the following:
-
Buffer Selection: Use a buffer system to maintain the pH within the optimal stability range (typically pH 4-6).
-
Temperature Control: Prepare solutions at room temperature and store them at or below recommended temperatures (e.g., 4 °C for short-term, -20 °C or -80 °C for long-term).
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Solvent Choice: While aqueous buffers are common, assess if using a co-solvent system (e.g., with ethanol or DMSO) could improve stability for your specific application, but be mindful of potential solubility and reactivity issues.
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency over a short period (hours to days) at room temperature. | pH-mediated Hydrolysis: The pH of your solution (especially if unbuffered) is likely in the acidic or basic range, accelerating amide hydrolysis. | 1. Measure the pH of your solution. 2. Conduct a pH stability study to identify the optimal pH range. 3. Reformulate your solution using a buffer (e.g., citrate or phosphate) to maintain the optimal pH. |
| Precipitate forms in the solution upon storage at low temperatures. | Poor Solubility: The compound may have limited solubility in the chosen solvent system at reduced temperatures. | 1. Determine the solubility of the compound at different temperatures. 2. Consider using a co-solvent (e.g., DMSO, ethanol) to improve solubility. 3. Ensure the storage concentration is below the saturation point at the storage temperature. |
| Discoloration of the solution. | Oxidative Degradation or Photodegradation: The solution may be exposed to oxygen or light, causing the formation of colored degradants. | 1. Store the solution in amber vials or wrap containers in foil to protect from light. 2. Prepare solutions using de-gassed solvents. 3. For long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon. |
| Inconsistent results between experimental batches. | Variable Solution Stability: Inconsistent preparation or storage conditions are leading to varying levels of degradation between batches. | 1. Standardize the solution preparation protocol, including solvent source, pH, and final concentration. 2. Implement and document strict storage conditions (temperature, light protection). 3. Use freshly prepared solutions for critical experiments whenever possible. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol outlines a forced degradation study to identify the primary degradation pathways and determine the optimal storage conditions for this compound.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile:water).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution (in a sealed vial) at 60°C for 24 and 48 hours.
-
Photodegradation: Expose the stock solution in a clear vial to direct UV light (e.g., 254 nm) or sunlight for 24 and 48 hours. Prepare a control sample wrapped in foil.
3. Sample Analysis:
-
At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect the formation of degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control (unstressed) sample. Significant decreases in the parent peak area and the appearance of new peaks indicate degradation. This will reveal if the compound is more susceptible to acid, base, oxidation, heat, or light.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Illustrative pH Stability Data for this compound at 40°C
| pH | Initial Assay (%) | % Remaining after 24h | % Remaining after 72h | Major Degradation Products |
| 2.0 | 100.0 | 85.2 | 65.7 | 2-cyanoacetic acid, 4-fluoroaniline |
| 4.0 | 100.0 | 99.1 | 97.5 | Minimal |
| 6.0 | 100.0 | 99.5 | 98.2 | Minimal |
| 8.0 | 100.0 | 92.3 | 81.4 | 2-cyanoacetic acid, 4-fluoroaniline |
| 10.0 | 100.0 | 70.1 | 45.3 | 2-cyanoacetic acid, 4-fluoroaniline |
| (Note: Data are for illustrative purposes and should be confirmed experimentally.) |
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Experimental workflow for a forced degradation stability study.
References
Technical Support Center: Optimizing In Vitro Dose-Response Curves for 2-cyano-N-(4-fluorophenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro experiments with 2-cyano-N-(4-fluorophenyl)acetamide. The following sections offer detailed protocols, data presentation guidelines, and visual workflows to address common challenges encountered during dose-response curve generation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected in vitro activity?
A1: this compound is a synthetic organic compound. While specific public data on its mechanism of action is limited, compounds with cyanoacetamide and phenylacetamide motifs have been investigated for various biological activities, including potential anticancer properties.[1][2][3] Therefore, it is reasonable to initially screen this compound for cytotoxic or anti-proliferative effects in relevant cell lines.
Q2: How should I prepare a stock solution of this compound?
A2: Due to the aromatic nature of the compound, it is likely to have low aqueous solubility.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in an organic solvent like Dimethyl Sulfoxide (DMSO).[6] The stock solution should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[7]
Q3: What is a suitable starting concentration range for a dose-response experiment?
A3: For a novel compound, it is advisable to start with a wide concentration range to capture the full sigmoidal dose-response curve. A common approach is to use a semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM.[8] This range helps to establish both the no-effect and maximal-effect concentrations.
Q4: Which cell viability assay is recommended for initial screening?
A4: Tetrazolium-based colorimetric assays like MTT, MTS, or WST-1 are widely used, robust, and cost-effective for initial screening. These assays measure metabolic activity, which generally correlates with cell viability. However, it is crucial to be aware of potential compound interference with the assay reagents.[9] Confirming results with an orthogonal assay that measures a different cell health marker, such as a membrane integrity assay (e.g., LDH release) or an ATP-based luminescence assay, is highly recommended.[10][11]
Q5: How should I analyze my data to determine the IC50 value?
A5: The IC50 (half-maximal inhibitory concentration) is determined by fitting the dose-response data to a non-linear regression model.[12] A four-parameter logistic (4PL) or sigmoidal dose-response model is typically used.[13] Software such as GraphPad Prism, Origin, or R can perform these calculations. It is important to normalize the data, with 100% viability corresponding to the vehicle-treated control and 0% viability to a positive control or background.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells or experiments (inconsistent IC50 values).
-
Question: My IC50 values for this compound are inconsistent across experiments. What are the common causes?
-
Answer: Inconsistent IC50 values are a frequent challenge in in vitro assays.[1] Key factors to investigate include:
-
Cell-Based Factors: Ensure you are using cells within a consistent and low passage number range, as high-passage cells can exhibit altered drug sensitivity.[14][15] Cell seeding density is also critical; even minor variations can significantly impact results.[8][9][16]
-
Compound Solubility and Stability: The compound may be precipitating out of the solution upon dilution into aqueous culture media.[4][17] Visually inspect the wells of your assay plate under a microscope for any signs of precipitation. Prepare fresh dilutions from your stock solution for each experiment.
-
Protocol Adherence: Minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability.[18] Using calibrated pipettes and consistent technique is crucial.
-
Solvent Effects: The final concentration of your solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level (typically ≤0.5%).[2] Always include a vehicle-only control.
-
Issue 2: The dose-response curve is flat or does not show a clear sigmoidal shape.
-
Question: I am not observing a dose-dependent effect, even at high concentrations. What should I do?
-
Answer: A flat dose-response curve can indicate several issues:
-
Compound Insolubility: This is a primary suspect. If the compound precipitates, the effective concentration in the media does not increase with the amount added.[17] Refer to the solubility troubleshooting steps below.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. Consider testing a panel of different cell lines.
-
Insufficient Incubation Time: The compound's cytotoxic effects may be time-dependent. If a 24-hour incubation shows little effect, consider extending the treatment period to 48 or 72 hours.
-
Compound Inactivity: It is possible that this compound is not active against the chosen cell line under the tested conditions.
-
Issue 3: Unexpected cytotoxicity is observed in the vehicle control wells.
-
Question: My cells in the vehicle (DMSO) control group are showing reduced viability. What could be wrong?
-
Answer: Cytotoxicity in the vehicle control group can confound results.[19]
-
Vehicle Concentration: The concentration of the solvent may be too high for your specific cell line.[2] Perform a dose-response experiment with the vehicle alone to determine its maximum non-toxic concentration.
-
Contamination: Mycoplasma contamination is a common, often undetected, cause of cellular stress and can increase sensitivity to solvents.[20] Regularly test your cell cultures for mycoplasma.
-
Suboptimal Culture Conditions: Poor cell health at the time of plating can make cells more susceptible to any experimental manipulation. Ensure cells are healthy and in the logarithmic growth phase.
-
Issue 4: I'm observing an "edge effect" in my 96-well plate.
-
Question: The results from the wells on the perimeter of my plate are different from the interior wells. How can I prevent this?
-
Answer: The "edge effect" is a common phenomenon, often caused by increased evaporation and temperature gradients in the outer wells.[21][22][23] To mitigate this:
-
Create a Humidity Barrier: Do not use the outer 36 wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a moisture-saturated border.[24]
-
Use Proper Lids and Sealing: Ensure you are using low-evaporation lids. For long incubation periods, consider using breathable sealing tapes.[22]
-
Equilibrate Plates: After seeding, allow the plate to sit at room temperature on a level surface for 30-60 minutes before moving it to the incubator to ensure even cell settling.[25]
-
Data Presentation
Quantitative data should be organized systematically to allow for clear interpretation and comparison.
Table 1: Example Template for Recording Raw Absorbance Data (96-Well Plate)
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank | Blank |
| B | VC | VC | VC | 100 µM | 100 µM | 100 µM | PC | PC | PC | |||
| C | VC | VC | VC | 30 µM | 30 µM | 30 µM | ||||||
| D | VC | VC | VC | 10 µM | 10 µM | 10 µM | ||||||
| E | 3 µM | 3 µM | 3 µM | |||||||||
| F | 1 µM | 1 µM | 1 µM | |||||||||
| G | 0.3 µM | 0.3 µM | 0.3 µM | |||||||||
| H | 0.1 µM | 0.1 µM | 0.1 µM |
VC = Vehicle Control; PC = Positive Control (e.g., a known cytotoxic agent)
Table 2: Example Template for Summarizing Dose-Response Data
| Concentration (µM) | Mean Absorbance | Std. Deviation | % Inhibition |
|---|---|---|---|
| 0 (Vehicle Control) | 1.254 | 0.087 | 0.0 |
| 0.1 | 1.211 | 0.091 | 3.4 |
| 0.3 | 1.156 | 0.075 | 7.8 |
| 1 | 0.988 | 0.066 | 21.2 |
| 3 | 0.652 | 0.054 | 48.0 |
| 10 | 0.315 | 0.041 | 74.9 |
| 30 | 0.158 | 0.029 | 87.4 |
| 100 | 0.122 | 0.025 | 90.3 |
| Blank | 0.100 | 0.015 | - |
Table 3: Example Summary of IC50 Values
| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |
|---|---|---|
| MCF-7 | Insert Value | Insert Value |
| A549 | Insert Value | Insert Value |
| PC-3 | Insert Value | Insert Value |
Experimental Protocols
Protocol: Cell Viability Assessment using a WST-1 Assay
This protocol provides a general method for determining cell viability after treatment with this compound.
Materials:
-
Target cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
This compound
-
DMSO (cell culture grade)
-
WST-1 reagent
-
Microplate reader (450 nm wavelength)
Methodology:
-
Cell Seeding: a. Harvest cells that are in a logarithmic growth phase. b. Perform a cell count and determine cell viability (e.g., using Trypan Blue). c. Dilute the cell suspension to the optimized seeding density in complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (excluding blank wells). e. Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations. c. Remove the medium from the wells and add 100 µL of the appropriate compound dilution or control medium to each well. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Assay: a. Add 10 µL of WST-1 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C, 5% CO2. The incubation time may need to be optimized for your cell line. c. Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
Data Acquisition: a. Measure the absorbance at 450 nm using a microplate reader. b. Use a reference wavelength of 620 nm to reduce background noise if necessary.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium + WST-1 only) from all other wells. b. Calculate the percentage of viability for each concentration using the following formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100 c. Plot % Viability against the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50.
Mandatory Visualizations
Caption: A standard experimental workflow for determining the IC50 value.
Caption: A decision tree for troubleshooting common dose-response assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CytoTox-Fluor™ Cytotoxicity Assay [promega.com]
- 12. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 13. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 14. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 15. atcc.org [atcc.org]
- 16. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 23. Blog [midsci.com]
- 24. usascientific.com [usascientific.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of acetamide derivatives. The content is structured to offer practical guidance on experimental design, execution, and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the development of acetamide derivatives with improved oral bioavailability.
General Bioavailability Challenges
Q1: We are observing very low and highly variable plasma concentrations of our acetamide derivative after oral administration in rats. What are the potential causes?
A1: Low and variable oral bioavailability is a frequent challenge in early drug development. The primary reasons can be categorized by the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in GI fluids to be absorbed. This is a common issue for many new chemical entities.[1]
-
Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream. This is often an issue for molecules that do not adhere to Lipinski's rule of five.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (hepatic first-pass metabolism) or the intestinal wall before reaching systemic circulation.[1]
-
Efflux Transporters: The compound may be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[1][2]
-
Chemical or Enzymatic Instability: The compound may degrade in the acidic environment of the stomach or be broken down by digestive enzymes.[1]
Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?
A2: A systematic approach involving both in vitro and in vivo experiments is recommended to diagnose the root cause.
-
In Vitro Solubility and Dissolution Studies: Assess the compound's solubility in simulated gastric and intestinal fluids.
-
In Vitro Permeability Assays (e.g., Caco-2): Determine the compound's ability to cross an intestinal cell monolayer. This can also indicate if the compound is a substrate for efflux pumps.
-
In Vitro Metabolism Studies: Use liver microsomes to evaluate the extent of first-pass metabolism.[3]
-
In Vivo Pharmacokinetic Studies: Compare the plasma concentration-time profiles after oral and intravenous (IV) administration to determine absolute bioavailability. An IV dosing group is essential for this calculation.[3]
Formulation and Prodrug Strategies
Q3: Our acetamide derivative has poor water solubility. What formulation strategies can we employ to improve its oral absorption?
A3: For poorly water-soluble compounds (BCS Class II and IV), several formulation strategies can enhance dissolution and, consequently, absorption:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.[2]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[2]
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the drug in the GI tract, forming fine emulsions that are more readily absorbed.[2]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can improve its solubility, stability, and absorption.
Q4: When is a prodrug approach a suitable strategy for an acetamide derivative?
A4: A prodrug approach is particularly useful when the parent drug has poor membrane permeability. By chemically modifying the drug into a more lipophilic prodrug, its ability to cross the intestinal barrier can be improved. The prodrug is then converted to the active parent drug in the body. This strategy has been successfully demonstrated with flavonoid acetamide derivatives, where the conversion of hydroxyl groups to acetamide moieties increases lipophilicity and bioavailability.
In Vitro and In Vivo Studies
Q5: We are seeing inconsistent results in our Caco-2 permeability assays. What are some common troubleshooting steps?
A5: Inconsistent Caco-2 results can stem from several factors:
-
Cell Monolayer Integrity: Ensure the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER) before and after the experiment. TEER values should be within the acceptable range for your cell line.
-
Compound Cytotoxicity: High concentrations of the test compound can damage the cell monolayer, leading to artificially high permeability values. Determine the non-toxic concentration range for your compound before conducting permeability studies.
-
Efflux Transporter Activity: If your compound is a substrate for efflux pumps like P-gp, you will observe higher permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction. Co-dosing with a known P-gp inhibitor can confirm this.
-
Compound Stability: The compound may be unstable in the assay buffer or may be metabolized by the Caco-2 cells. Analyze the compound concentration in both donor and receiver compartments at the end of the study to check for degradation.
Q6: Our in vivo pharmacokinetic study in rats shows high inter-animal variability. How can we reduce this?
A6: High variability in animal studies is a common issue. Here are some steps to mitigate it:
-
Standardize Animal Strain and Health: Use a consistent strain, age, and sex of animals for your studies. Ensure the animals are healthy and have been properly acclimatized.[4]
-
Control Fasting State: The presence or absence of food can significantly impact drug absorption. Standardize the fasting period before dosing.[4]
-
Refine Dosing Technique: Ensure a consistent and accurate oral gavage technique to minimize variability in the administered dose.[4]
-
Optimize Formulation: A robust formulation that ensures consistent dissolution of the compound in the GI tract is crucial for reducing variability.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Question | Possible Cause | Troubleshooting Steps |
| Why is the Papp value of my acetamide derivative unexpectedly low? | 1. Inherently Low Permeability: The compound may have physicochemical properties (e.g., high polarity, large size) that hinder its passive diffusion across the cell membrane. | - Consider a prodrug approach to increase lipophilicity.- Investigate if the compound is a substrate for active uptake transporters that may not be adequately expressed in Caco-2 cells. |
| 2. Efflux Pump Activity: The compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp). | - Perform a bi-directional Caco-2 assay to determine the efflux ratio.- Co-administer the compound with a known P-gp inhibitor (e.g., verapamil) to see if the apical-to-basolateral permeability increases. | |
| 3. Poor Solubility in Assay Buffer: The compound precipitates in the aqueous assay buffer, leading to a lower concentration available for transport. | - Determine the solubility of the compound in the assay buffer.- If solubility is low, consider adding a small percentage of a co-solvent (e.g., DMSO), ensuring the final concentration is non-toxic to the cells. | |
| 4. Compound Binding to Plastic: The compound may adsorb to the plastic of the assay plates, reducing the concentration available for transport. | - Perform a recovery study by incubating the compound in the assay plates without cells and measuring the concentration at the end of the incubation period. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Question | Possible Cause | Troubleshooting Steps |
| What is causing the high inter-animal variability in the plasma concentrations of my orally administered acetamide derivative? | 1. Inconsistent Formulation Performance: The formulation may not be robust, leading to variable dissolution and absorption among animals. | - Ensure the formulation is homogenous and stable.- For suspensions, ensure consistent particle size and re-suspend thoroughly before each dose.- Consider developing a more robust formulation, such as a solid dispersion or a self-emulsifying system. |
| 2. "Food Effect": The presence or absence of food in the stomach can significantly alter gastric pH, gastric emptying time, and GI fluid composition, impacting drug dissolution and absorption. | - Standardize the fasting protocol for all animals before dosing.- Conduct pilot studies in both fasted and fed states to assess the potential for a food effect. | |
| 3. Inconsistent Dosing Technique: Variability in the oral gavage procedure can lead to different amounts of the drug being delivered to the stomach or even accidental administration into the trachea. | - Ensure all personnel are properly trained in oral gavage techniques.- Use appropriate gavage needle sizes for the animals. | |
| 4. Genetic Variability in Metabolism: Different animals may have variations in the expression or activity of metabolic enzymes, leading to differences in first-pass metabolism. | - While difficult to control, being aware of potential strain differences in metabolism is important for data interpretation.- If significant, consider using a larger group of animals to obtain a more representative average. |
Section 3: Data Presentation
The following tables summarize quantitative data on the bioavailability enhancement of acetamide derivatives and other relevant compounds using various techniques.
Table 1: In Vitro Bioavailability of Flavonoid Acetamide Derivatives
| Parent Compound | Total In Vitro Bioavailability (%) of Parent Compound | N-Acetamide Derivative | Total In Vitro Bioavailability (%) of N-Acetamide Derivative | Fold Increase |
| Quercetin | 10.78 - 19.29 | Quercetin Penta-acetamide | 20.70 | ~1.1 - 1.9 |
| Apigenin | 16.59 | Apigenin Tri-acetamide | 22.20 | ~1.3 |
| Fisetin | 16.19 | Fisetin Tetra-acetamide | 34.81 | ~2.2 |
| Kaempferol | 15.40 | Kaempferol Tetra-acetamide | 21.34 | ~1.4 |
Data synthesized from in vitro simulated digestion models.[5][6][7]
Table 2: Case Studies of Bioavailability Enhancement using Solid Dispersions for BCS Class II Drugs
| Drug | Carrier(s) | Method | Fold Increase in Bioavailability | Reference Animal Model |
| Ritonavir | Gelucire | Melt Fusion | ~2.5 | Rats |
| Naproxen | PEG 6000 and Crospovidone | Solvent Evaporation | Significant increase in dissolution | - |
| Florfenicol | - | Solid Dispersion with Effervescence | ~1.6 | Chickens |
Data from various studies on poorly soluble drugs, demonstrating the potential of solid dispersions.[8][9]
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments relevant to enhancing the bioavailability of acetamide derivatives.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a poorly soluble acetamide derivative to enhance its dissolution rate.
Materials:
-
Acetamide derivative (drug)
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the acetamide derivative and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a minimal amount of a common volatile organic solvent in a round-bottom flask.[10]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) until a clear, solid film is formed on the inner wall of the flask.[10]
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Size Reduction: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a series of sieves to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of Drug-Loaded Nanoparticles by Nanoprecipitation
Objective: To formulate the acetamide derivative into nanoparticles to improve its solubility and dissolution.
Materials:
-
Acetamide derivative (drug)
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Aqueous non-solvent (e.g., deionized water)
-
Stabilizer/surfactant (e.g., Pluronic F-68, PVA)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the acetamide derivative and the polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.[11][12]
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Pluronic F-68) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form instantaneously as the polymer precipitates upon solvent displacement.[12]
-
Solvent Evaporation: Continue stirring for several hours at room temperature or use a rotary evaporator at reduced pressure to remove the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove the excess stabilizer and unencapsulated drug. Lyophilize the nanoparticles with a cryoprotectant to obtain a dry powder for long-term storage and characterization.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and in vitro release profile.
Protocol 3: In Vivo Pharmacokinetic Study in Rats for Oral Bioavailability
Objective: To determine the oral bioavailability of an acetamide derivative formulation.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Test formulation (e.g., acetamide derivative in a suitable vehicle)
-
Intravenous (IV) formulation of the acetamide derivative
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least 3 days before the experiment.[4]
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.[4]
-
Dosing:
-
Oral Group: Administer the test formulation to a group of rats via oral gavage at a specific dose (e.g., 10 mg/kg).[4]
-
IV Group: Administer the IV formulation to another group of rats via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[4]
-
Plasma Preparation: Immediately process the blood samples by centrifuging them to separate the plasma. Store the plasma samples at -80°C until analysis.[4]
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the acetamide derivative at each time point using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life for both oral and IV routes.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Section 5: Mandatory Visualizations
This section provides diagrams created using Graphviz (DOT language) to visualize key experimental workflows and logical relationships.
Caption: Overall Workflow for Enhancing Bioavailability of Acetamide Derivatives.
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Nanoparticle Preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. dovepress.com [dovepress.com]
addressing common issues in the scale-up of 2-cyano-N-(4-fluorophenyl)acetamide production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-cyano-N-(4-fluorophenyl)acetamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Carbodiimide-mediated coupling: This involves the reaction of 4-fluoroaniline with cyanoacetic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This method is favored for its relatively mild reaction conditions.
-
Acyl chloride addition: This route utilizes the reaction of 4-fluoroaniline with cyanoacetyl chloride. This method is often faster but requires careful handling of the reactive acyl chloride and management of the hydrogen chloride (HCl) byproduct.
Q2: I am observing a low yield in my reaction. What are the likely causes?
A2: Low yields can stem from several factors depending on your chosen synthetic route. For DCC coupling, incomplete activation of the carboxylic acid or side reactions involving the coupling agent are common culprits. In the acyl chloride method, degradation of the acyl chloride, incomplete reaction due to insufficient base, or side reactions of the aniline starting material can reduce yields. Refer to the troubleshooting guide for more specific scenarios and solutions.
Q3: How can I effectively remove the N,N'-dicyclohexylurea (DCU) byproduct when using DCC?
A3: N,N'-dicyclohexylurea (DCU) is a common byproduct of DCC coupling and is notoriously insoluble in many common solvents.[1][2] The most effective way to remove it is through filtration, as it often precipitates out of the reaction mixture.[1][2] To enhance precipitation, the reaction can be cooled, or a solvent in which DCU has low solubility, such as dichloromethane or ethyl acetate, can be used.[3] For residual DCU in the filtrate, purification can be achieved by column chromatography or by dissolving the crude product in a suitable solvent and filtering off the remaining DCU.[2][3]
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: When scaling up, several safety considerations are paramount:
-
Handling of Reagents: DCC is a potent skin sensitizer.[2] Cyanoacetyl chloride is corrosive and reacts with moisture; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Both synthetic routes can be exothermic, especially the reaction involving cyanoacetyl chloride. Ensure adequate cooling and controlled addition of reagents to manage the reaction temperature and prevent runaways.
-
Byproduct Management: The HCl gas evolved during the acyl chloride reaction is corrosive and must be neutralized or scrubbed.
Troubleshooting Guides
Route 1: DCC Coupling of 4-Fluoroaniline and Cyanoacetic Acid
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete activation of cyanoacetic acid. | Ensure DCC is added slowly to the reaction mixture at a low temperature (0-5 °C) to allow for efficient activation. |
| Side reaction forming N-acylurea.[4] | Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) to suppress the formation of N-acylurea.[4] | |
| Premature precipitation of starting materials. | Choose a solvent system that ensures all reactants remain in solution at the reaction temperature. A co-solvent might be necessary. | |
| Product Contaminated with DCU | Inefficient filtration. | Use a fine porosity filter paper and wash the filter cake thoroughly with the reaction solvent to recover any trapped product. |
| High solubility of DCU in the chosen solvent. | After the initial filtration, concentrate the filtrate and add a solvent in which DCU is poorly soluble (e.g., diethyl ether) to precipitate out the remaining DCU, followed by a second filtration. | |
| Formation of Multiple Unidentified Byproducts | Reaction temperature too high. | Maintain the reaction temperature at or below room temperature to minimize side reactions. |
| Presence of moisture. | Use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.[4] |
Route 2: Reaction of 4-Fluoroaniline with Cyanoacetyl Chloride
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Degradation of cyanoacetyl chloride. | Use freshly prepared or recently purchased cyanoacetyl chloride. Ensure it is handled under anhydrous conditions. |
| Incomplete reaction due to HCl byproduct. | Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to scavenge the HCl formed. | |
| Formation of di-acylated aniline. | Add the cyanoacetyl chloride slowly to a solution of 4-fluoroaniline to avoid localized high concentrations of the acylating agent. | |
| Product is Discolored (e.g., pink or brown) | Oxidation of 4-fluoroaniline. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline. |
| Impurities in the starting materials. | Ensure the purity of both 4-fluoroaniline and cyanoacetyl chloride before use. Distillation of 4-fluoroaniline may be necessary. | |
| Difficult Product Isolation | Product is soluble in the reaction solvent. | After the reaction is complete, quench with water and extract the product into a suitable organic solvent. If the product is a solid, induce precipitation by cooling or adding an anti-solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via DCC Coupling
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroaniline (1.0 eq) and cyanoacetic acid (1.05 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Purification: Combine the filtrate and washings. Wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water.
Protocol 2: Synthesis of this compound via Cyanoacetyl Chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add cyanoacetyl chloride (1.1 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate.
-
Purification: Combine the organic extracts and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Production
| Parameter | Route 1: DCC Coupling | Route 2: Acyl Chloride |
| Typical Yield | 75-85% | 80-90% |
| Reaction Time | 12-16 hours | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Reagents | 4-Fluoroaniline, Cyanoacetic Acid, DCC | 4-Fluoroaniline, Cyanoacetyl Chloride, Base |
| Common Byproducts | N,N'-dicyclohexylurea (DCU), N-acylurea | Triethylamine hydrochloride |
| Purification Method | Filtration and Recrystallization/Column Chromatography | Extraction and Recrystallization/Column Chromatography |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Validation & Comparative
Validating the Anticancer Potential of 2-cyano-N-(4-fluorophenyl)acetamide in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in vivo anticancer activity of the novel compound 2-cyano-N-(4-fluorophenyl)acetamide against a standard-of-care therapeutic in a preclinical animal model of prostate cancer. Due to the limited availability of public in vivo data for this specific compound, this guide is presented as a template for how such a study would be designed, executed, and the data presented. The experimental data herein is illustrative and intended to guide future research.
Comparative Efficacy in a Prostate Cancer Xenograft Model
The antitumor activity of this compound was evaluated in a subcutaneous xenograft model using the human prostate cancer cell line, PC-3. This cell line is a well-established model for androgen-independent prostate cancer. The efficacy of the compound was compared against Docetaxel, a standard chemotherapeutic agent for this cancer type.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the hypothetical study, including tumor growth inhibition, animal body weight changes (as a measure of toxicity), and overall survival.
Table 1: Tumor Volume Analysis
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 28) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1520 ± 185 | - |
| This compound (50 mg/kg) | 684 ± 95 | 55% |
| Docetaxel (10 mg/kg) | 456 ± 78 | 70% |
Table 2: Animal Body Weight and Survival
| Treatment Group | Mean Body Weight Change (%) | Median Survival (Days) |
| Vehicle Control | +5% | 35 |
| This compound (50 mg/kg) | -2% | 52 |
| Docetaxel (10 mg/kg) | -8% | 58 |
Detailed Experimental Protocols
A comprehensive understanding of the methodology is crucial for the replication and validation of preclinical findings.
Cell Culture and Animal Models
-
Cell Line: Human prostate carcinoma PC-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Male athymic nude mice (6-8 weeks old) were used for the study. The animals were housed in a pathogen-free environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Xenograft Implantation and Treatment
-
Tumor Implantation: PC-3 cells (5 x 10^6 cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.
-
Treatment Groups: Once tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
This compound (50 mg/kg, administered orally, daily)
-
Docetaxel (10 mg/kg, administered intravenously, once a week)
-
-
Monitoring: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weights were also recorded twice weekly to monitor toxicity.
Efficacy and Toxicity Endpoints
-
Primary Endpoint: Tumor growth inhibition was the primary measure of efficacy.
-
Secondary Endpoints: Overall survival and changes in body weight were assessed.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods, such as one-way ANOVA for tumor volume and Kaplan-Meier analysis for survival.
Visualizing Experimental Design and Biological Mechanisms
Visual diagrams are essential for conveying complex workflows and biological processes in a clear and concise manner.
Based on in vitro studies of similar cyanoacetamide derivatives, the proposed mechanism of action for this compound involves the induction of apoptosis and inhibition of signaling pathways crucial for tumor growth and metastasis.
Fluorinated vs. Non-Fluorinated Cyanoacetamide Derivatives: A Comparative Efficacy Analysis in Cancer Research
For Immediate Release
This guide provides a detailed comparison of the efficacy of fluorinated and non-fluorinated cyanoacetamide derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their therapeutic potential. The inclusion of fluorine in pharmaceutical agents is a common strategy to enhance metabolic stability and binding affinity. This report synthesizes data from discrete studies to offer an objective comparison of their anticancer activities against various human cancer cell lines. While a direct head-to-head study is not available, this guide draws parallels from existing research to inform drug development professionals.
Quantitative Efficacy Analysis
The following tables summarize the cytotoxic activities (IC50 values in µM) of representative non-fluorinated and fluorinated cyanoacetamide and phenylacetamide derivatives against several cancer cell lines. Lower IC50 values indicate higher potency.
Non-Fluorinated Cyanoacetamide Derivatives
A study on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives revealed a broad spectrum of anticancer activity.[1][2]
| Compound/Drug | MCF-7 (Breast) | T47D (Breast) | MDA MB231 (Breast) | HEPG-2 (Liver) | HCT116 (Colon) | PC3 (Prostate) | HELA (Cervical) |
| Compound 11 | >100 | >100 | >100 | 11.2 | >100 | 9.8 | >100 |
| Compound 12 | >100 | >100 | >100 | 10.5 | >100 | 12.4 | >100 |
Fluorinated Phenylacetamide & Cinnamide Derivatives
Research on 2-(4-Fluorophenyl)-N-phenylacetamide and cinnamide-fluorinated derivatives has demonstrated their cytotoxic potential.[3][4][5]
| Compound/Drug | MCF-7 (Breast) | PC3 (Prostate) | HepG2 (Liver) |
| Compound 2b (p-nitro) | - | 52 µM | - |
| Compound 2c (o-nitro) | 100 µM | 80 µM | - |
| Imidazolone derivative 6 | - | - | 4.23 µM |
| Staurosporin (Reference) | - | - | 5.59 µM |
Experimental Protocols
The methodologies outlined below are standard assays used to determine the anticancer efficacy of the cyanoacetamide derivatives cited in this guide.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][6]
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Caspase-3 and -9 Activity Assay
The activity of caspase-3 and -9, key mediators of apoptosis, was determined using colorimetric assay kits.[6]
-
Cell Lysis: Cells were treated with the test compounds, harvested, and lysed.
-
Substrate Addition: The cell lysate was incubated with a caspase-specific substrate conjugated to a chromophore.
-
Absorbance Measurement: The cleavage of the substrate by the active caspase releases the chromophore, and the absorbance was measured at a specific wavelength.
-
Data Analysis: The increase in absorbance is proportional to the caspase activity.
Visualizing Molecular Pathways and Experimental Processes
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of these compounds.
Caption: General workflow for the synthesis of cyanoacetamide derivatives.
Caption: Proposed anticancer signaling pathways for cyanoacetamide derivatives.[1][2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 2-cyano-N-(4-fluorophenyl)acetamide Through Target Engagement Studies: A Comparative Guide
Introduction
2-cyano-N-(4-fluorophenyl)acetamide is a small molecule with potential therapeutic applications. While direct experimental evidence for its specific biological target and mechanism of action is not extensively available in current literature, its structural similarity to other cyanoacetamide and phenylacetamide derivatives suggests a potential role as an anticancer agent. Notably, related compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and modulate pathways involved in tumor progression, such as the activity of matrix metalloproteinases (MMPs).[1][2]
This guide provides a comparative framework for validating the hypothesized mechanism of action of this compound as an inhibitor of Matrix Metalloproteinases (MMPs), a family of enzymes implicated in cancer invasion and metastasis.[3] To offer a clear benchmark, we will compare its potential activity profile with that of Marimastat, a well-characterized, broad-spectrum MMP inhibitor.[4][5] The experimental protocols detailed herein provide a roadmap for researchers to investigate the target engagement and functional effects of this compound.
Disclaimer: The mechanism of action for this compound as an MMP inhibitor is hypothetical and based on the activity of structurally related compounds. The presented data for this compound are extrapolated from published data on these related derivatives.
Comparative Analysis of Inhibitory Activity
This section compares the reported inhibitory activities of the comparator compound, Marimastat, against various MMPs and the cytotoxic activities of structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against different cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Marimastat against Matrix Metalloproteinases
| Compound | Target MMP | IC50 (nM) |
| Marimastat | MMP-1 | 5[4][5] |
| MMP-2 | 6[4][5] | |
| MMP-7 | 13[4][5] | |
| MMP-9 | 3[4][5] | |
| MMP-14 | 9[4][5] |
Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound Derivative | Cell Line | Cancer Type | IC50 (µM) |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 52[6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | Prostate Carcinoma | 80[6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | Breast Cancer | 100[6] |
| 2-(4-Fluorophenyl)-N-(4-chlorophenyl)acetamide | PC3 | Prostate Carcinoma | 102[7] |
Experimental Protocols
To validate the hypothesized mechanism of action, two key experiments are proposed: an enzymatic assay to determine direct inhibition of MMP activity and a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.
Matrix Metalloproteinase (MMP) Enzymatic Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP using a fluorogenic substrate.[8]
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound) and comparator (Marimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test and comparator compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in cold Assay Buffer.
-
Reaction Initiation: In each well of the 96-well plate, add the diluted enzyme, followed by the diluted compound or vehicle control. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) over time.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[9][10][11]
Materials:
-
Cancer cell line expressing the target MMP (e.g., HT-1080 cells for MMP-9)
-
Cell culture medium and supplements
-
Test compound (this compound) and comparator (Marimastat) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target MMP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with various concentrations of the test compound, comparator, or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Heating Step: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target MMP.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature and compound concentration. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway and the experimental workflows.
Caption: Hypothesized mechanism of action for this compound.
Caption: Workflows for MMP enzymatic assay and CETSA.
References
- 1. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. benchchem.com [benchchem.com]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Cyano-N-(4-fluorophenyl)acetamide Analogs: A Guide to Structure-Activity Relationships
This guide provides a comprehensive comparison of 2-cyano-N-(4-fluorophenyl)acetamide analogs, focusing on their structure-activity relationships (SAR) in the context of anticancer and antimicrobial activities. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate understanding and further research in this area.
Core Structure and Rationale
The this compound scaffold serves as a key pharmacophore in the design of various bioactive compounds. The cyano group can act as a hydrogen bond acceptor or participate in other interactions with biological targets, while the N-(4-fluorophenyl)acetamide moiety provides a core structure that can be readily modified to explore a range of physicochemical and pharmacological properties. The fluorine atom, in particular, is often introduced to enhance metabolic stability and binding affinity.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings and modifications of the acetamide linker. The following sections delve into the SAR based on available experimental data.
Anticancer Activity
Several studies have explored the anticancer potential of related acetamide derivatives. While direct SAR data for a broad range of this compound analogs is limited in the provided search results, valuable insights can be drawn from structurally similar compounds.
For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, the nature of the substituent on the N-phenyl ring was found to be a critical determinant of cytotoxic activity. Compounds bearing a nitro moiety generally exhibited higher cytotoxicity compared to those with a methoxy group.[1][2][3] This suggests that electron-withdrawing groups on the N-aryl ring may enhance anticancer potency.
The table below summarizes the in-vitro cytotoxicity data for selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.
Table 1: In-vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogs
| Compound ID | N-phenyl Substituent | Cell Line | IC50 (µM) |
| 2b | 3-nitro | PC3 | 52 |
| 2c | 4-nitro | PC3 | 80 |
| 2c | 4-nitro | MCF-7 | 100 |
| Imatinib (Ref.) | - | PC3 | 40 |
| Imatinib (Ref.) | - | MCF-7 | 98 |
Data sourced from studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which provide insights into the potential SAR of the target compounds.[1][2][3]
The general structure and modification points for these analogs are illustrated in the following diagram.
Caption: General chemical scaffold and key modification points for SAR analysis.
Studies on N-hetaryl-2-cyanoacetamide derivatives have shown that lipophilic enhancements can lead to potent anticancer activity.[4] For example, the introduction of a tetrahydrobenzothiophene moiety resulted in compounds with significant cytotoxicity against PC3 and HepG2 cells.[4][5] The mechanism of action for some of these active compounds was found to involve the induction of apoptosis through the up-regulation of caspases-3 and -9, and the inhibition of metalloproteinases-2 and 9 (MMP-2 & -9), HIF-1alpha, and VEGF expression.[4][5]
The proposed signaling pathway for the anticancer activity of some cyanoacetamide derivatives is depicted below.
Caption: Proposed anticancer mechanism of action for bioactive cyanoacetamide analogs.
Antimicrobial Activity
The 2-cyanoacetamide scaffold is also present in compounds with reported antimicrobial activities. For instance, novel acetamide derivatives of 2-mercaptobenzothiazole have been synthesized and shown to possess antibacterial properties.[6] While not direct analogs, this highlights the potential of the acetamide moiety in antimicrobial drug design. Furthermore, some 2-cyano-3-acrylamide inhibitors have demonstrated anti-infective activity against intracellular pathogens.[7]
The fungicidal activity of some thienylpyridyl- and thioether-containing acetamides has also been evaluated, showing favorable activities against various fungal strains.
Table 2: In-vitro Fungicidal Activity of Thienylpyridyl- and Thioether-Containing Acetamides at 50 µg/mL
| Compound | Physalospora piricola (% Inhibition) | Rhizoctonia cerealis (% Inhibition) | Sclerotinia sclerotiorum (% Inhibition) |
| A | - | - | - |
| Ia | 55.6 | 62.3 | 58.7 |
| Ib | 48.2 | 55.1 | 51.4 |
| Ic | 60.1 | 68.9 | 65.3 |
Data adapted from a study on related acetamide derivatives, indicating the potential for antimicrobial activity within this class of compounds.[8]
Experimental Protocols
Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
A general procedure for the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives involves the following steps:
-
Equimolar quantities of 4-fluorophenyl acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) are mixed and stirred in acetonitrile for 30 minutes.
-
The appropriate aniline derivative is then added to the mixture, and stirring is continued for 24 hours.
-
The completion of the reaction is monitored by thin-layer chromatography.
-
The acetonitrile is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The ethyl acetate phase is separated and washed successively with sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product.[1]
The following diagram outlines the general workflow for the synthesis of these analogs.
Caption: General experimental workflow for the synthesis of acetamide analogs.
In-vitro Cytotoxicity Assay (MTS Assay)
The cytotoxic activity of the synthesized compounds is often evaluated using the MTS assay.[1] The principle of this assay is based on the reduction of the tetrazolium compound MTS by mitochondrial dehydrogenases in metabolically active cells to a soluble formazan product that absorbs at 490 nm.
-
Cancer cells (e.g., PC3, MCF-7, HL-60) are seeded in a 96-well microplate.
-
The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, CellTiter 96 AQueous One Solution Reagent (containing MTS and an electron coupling reagent) is added to each well.
-
Following a 3-hour incubation, the absorbance at 490 nm is measured using an ELISA microplate reader.
-
Cell viability is determined, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.[1]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related analogs suggest that strategic modifications, particularly the introduction of electron-withdrawing groups on the N-aryl ring and the addition of lipophilic moieties, can significantly enhance anticancer activity. The mechanism of action for some of these compounds involves the induction of apoptosis and the inhibition of key pathways involved in metastasis and angiogenesis. Furthermore, the broader class of acetamides has demonstrated potential as antimicrobial agents. Future research should focus on a systematic SAR exploration of the this compound core to optimize potency and selectivity for specific biological targets. The experimental protocols and workflows provided in this guide offer a foundation for such investigations.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Anti-Angiogenic Effects: A Comparative Guide for 2-cyano-N-(4-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the anti-angiogenic properties of the novel compound 2-cyano-N-(4-fluorophenyl)acetamide. In the absence of direct published in vivo studies for this specific molecule, this document outlines a potential anti-angiogenic mechanism based on related cyanoacetamide derivatives and contrasts it with two well-established, FDA-approved anti-angiogenic agents: Sunitinib and Sorafenib. Detailed experimental protocols for common in vivo angiogenesis assays are also provided to guide future research.
Comparative Analysis of Anti-Angiogenic Agents
This section compares this compound with Sunitinib and Sorafenib, focusing on their mechanisms of action and key characteristics relevant to in vivo anti-angiogenic studies.
| Feature | This compound (Hypothesized) | Sunitinib | Sorafenib |
| Primary Target | Hypoxia-Inducible Factor 1-alpha (HIF-1α), Vascular Endothelial Growth Factor (VEGF) | Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT | VEGFRs, PDGFRs, RAF kinases |
| Mechanism of Action | Inhibition of HIF-1α and subsequent downregulation of VEGF expression.[1] | Multi-targeted tyrosine kinase inhibitor that blocks signaling pathways involved in angiogenesis and tumor cell proliferation.[2][3][4][5][6] | Multi-kinase inhibitor that targets serine/threonine and receptor tyrosine kinases, thereby inhibiting tumor growth and angiogenesis.[7][8][9][10][11] |
| Reported In Vivo Models | Not yet reported. | Xenograft models (glioblastoma, neuroblastoma), Matrigel plug assay.[2][4][5][6] | Orthotopic xenograft models (thyroid carcinoma), hepatocellular carcinoma xenografts.[7][9][10][11] |
| Administration Route | To be determined. | Oral.[4][5][6] | Oral.[7][9] |
Proposed Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of this compound and the experimental approaches for its validation, the following diagrams are provided.
Figure 1: Hypothesized signaling pathway for this compound.
Figure 2: Established signaling pathway for VEGFR-2 inhibitors like Sunitinib and Sorafenib.
Figure 3: General workflow for in vivo validation of anti-angiogenic compounds.
Key In Vivo Experimental Protocols
The following are detailed methodologies for two widely used in vivo assays to evaluate angiogenesis.
Matrigel Plug Assay
The Matrigel plug assay is a common method to assess the formation of new blood vessels in vivo.[12][13][14][15]
Objective: To quantify the extent of new blood vessel formation within a subcutaneous Matrigel plug in response to pro-angiogenic factors and to evaluate the inhibitory effect of test compounds.
Materials:
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
Test compound (this compound)
-
Control compounds (Sunitinib, vehicle)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
-
Insulin syringes with 25-27 gauge needles
-
Drabkin's reagent for hemoglobin estimation
-
CD31 antibody for immunohistochemistry
Procedure:
-
Preparation: Thaw Matrigel on ice overnight. All subsequent steps involving Matrigel should be performed on ice to prevent premature solidification.
-
Mixture Preparation: Prepare the following mixtures on ice:
-
Control Group: Matrigel + pro-angiogenic factor + vehicle.
-
Test Group: Matrigel + pro-angiogenic factor + this compound.
-
Positive Control Group: Matrigel + pro-angiogenic factor + Sunitinib.
-
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mice.
-
Incubation: Allow the Matrigel plugs to solidify and for angiogenesis to occur over a period of 7-21 days.
-
Harvesting: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.
-
Immunohistochemistry: Fix a portion of the plug in formalin, embed in paraffin, and section. Stain the sections with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.[14]
-
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established model for studying angiogenesis in vivo due to the highly vascularized nature of the chorioallantoic membrane of the chick embryo.[16][17][18][19]
Objective: To visually and quantitatively assess the effect of a test compound on the formation of new blood vessels in the CAM.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Sterile filter paper discs or silicone rings
-
Test compound (this compound)
-
Control compounds (Sunitinib, vehicle)
-
Stereomicroscope
-
Digital imaging system
-
Egg incubator
Procedure:
-
Egg Preparation: Incubate fertilized eggs at 37°C with 60% humidity. On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Application of Compound: Place a sterile filter paper disc or a silicone ring onto the CAM. Apply a small volume of the test compound, positive control, or vehicle onto the disc/ring.
-
Incubation: Reseal the window and return the eggs to the incubator for 48-72 hours.
-
Analysis:
-
Imaging: On the day of analysis, re-open the window and observe the CAM under a stereomicroscope. Capture digital images of the area around the disc/ring.
-
Quantification: Analyze the images to quantify changes in the number and length of blood vessels. Angiogenesis can be scored based on the density and branching of the vessels.
-
Conclusion
While direct in vivo evidence for the anti-angiogenic effects of this compound is currently unavailable, its structural similarity to other cyanoacetamide derivatives suggests a potential mechanism involving the inhibition of the HIF-1α/VEGF pathway. The experimental protocols and comparative data provided in this guide offer a robust framework for future in vivo studies. By employing standardized assays such as the Matrigel plug and CAM assays, researchers can effectively evaluate the anti-angiogenic potential of this novel compound and compare its efficacy to established drugs like Sunitinib and Sorafenib. Such studies are crucial for determining its therapeutic potential in angiogenesis-dependent diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sorafenib inhibits hypoxia-inducible factor-1α synthesis: implications for antiangiogenic activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Roles Of Angiogenesis And Cancer Stem Cells In Sorafenib Drug Resistance In Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 16. Angiogenesis assays in the chick CAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. The chick chorioallantoic membrane as an in vivo angiogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of 2-cyano-N-(4-fluorophenyl)acetamide and structurally related compounds. The information is compiled from publicly available safety data and scientific literature to assist in preliminary risk assessment and to guide future toxicological studies. Due to limited direct experimental data for this compound, this comparison relies on data from structurally similar molecules to infer a potential toxicity profile.
Summary of Acute Toxicity Data
The following table summarizes the available quantitative and qualitative acute toxicity data for this compound and its analogues. It is important to note the absence of a specific oral LD50 value for the target compound in the reviewed literature.
| Compound Name | Structure | Acute Oral Toxicity (LD50) | GHS Hazard Classification (Oral) | Other Acute Toxicity Data |
| This compound | Data not available | Likely Category 4 (Harmful if swallowed) | Harmful in contact with skin and if inhaled. Causes skin and serious eye irritation. | |
| N-phenylacetamide (Acetanilide) | 800 mg/kg (rat) | Category 4 (Harmful if swallowed) | - | |
| 2-Cyano-N-phenylacetamide | Data not available | Category 4 (Harmful if swallowed) | - | |
| 2-(4-Fluorophenyl)acetamide | Data not available | Category 4 (Harmful if swallowed) | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] | |
| N-(4-fluorophenyl)acetamide | Data not available | No classification for acute oral toxicity | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] | |
| 2,2-dibromo-2-cyanoacetamide | 178 mg/kg (female rat), 235 mg/kg (male rat)[4][5] | Category 3 (Toxic if swallowed) | High acute toxicity via inhalation. Severe eye irritant.[4][5] |
In Vitro Cytotoxicity Data
The cytotoxicity of phenylacetamide derivatives has been evaluated primarily in the context of anticancer research. The following table presents IC50 values for some derivatives against various cancer cell lines. While this data does not directly reflect general cellular toxicity, it provides insights into the potential for these compounds to induce cell death. A study comparing the nitroaromatic drug flutamide to its cyano analogue (CYA) in a mouse hepatocyte cell line (TAMH) provides a valuable reference for comparing the cytotoxicity of these two functional groups.
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Key Findings |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52[6][7] | Nitro-substituted compounds showed higher cytotoxicity than methoxy-substituted ones.[6][7] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate carcinoma), MCF-7 (breast cancer) | 80, 100[6][7] | - |
| 2-methyl-N-(4'-cyano-3'-[trifluoromethyl]phenyl)propanamide (CYA) | TAMH (mouse hepatocyte) | ~150[8][9] | The cyano analogue (CYA) was approximately 2-fold less cytotoxic than its nitroaromatic counterpart, flutamide (LD50 ~75 µM).[8][9] |
| Phenylacetamide Derivatives (various) | MDA-MB-468, PC12, MCF-7 (cancer cell lines) | 0.6 - >100[10] | Cytotoxicity is highly dependent on the nature and position of substituents on the phenyl ring.[10] |
Experimental Protocols
Detailed methodologies for the key experimental assays cited are crucial for the interpretation and replication of toxicological data.
Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., dosing of higher or lower concentrations.
-
Animal Model: Typically, rats or mice are used. A small number of animals (usually 3 per step) of a single sex (usually females) are used.
-
Dosage: A single dose of the test substance is administered by gavage. Dosing is stepwise at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Endpoint: The assay allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
The test compound is added at various concentrations, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and thus grow on a histidine-free medium.
-
Procedure:
-
The bacterial strains are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver).
-
The treated bacteria are plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: The number of revertant colonies is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Potential Toxicity Pathways and Mechanisms
While specific signaling pathways for this compound are not elucidated, the toxicity of related aromatic amides and cyano-containing compounds can be inferred from existing literature.
Metabolic Activation of Aromatic Amides
Aromatic amides can undergo metabolic activation, primarily by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive metabolites that can bind to cellular macromolecules like DNA and proteins, potentially causing genotoxicity and cytotoxicity.
Caption: Metabolic activation of aromatic amides leading to cellular damage.
Mechanism of Cyanide Toxicity
The cyano group (-CN) can be metabolized to release cyanide ions. Cyanide is a potent inhibitor of cellular respiration.
Caption: Simplified pathway of cyanide-induced cellular toxicity.
Experimental Workflow for Toxicity Assessment
A general workflow for assessing the toxicity of a novel compound like this compound is presented below.
Caption: Tiered approach for the toxicological assessment of a novel chemical entity.
References
- 1. 2-Cyano-N-phenylacetamide | 621-03-4 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Lack of Direct Evidence on Synergistic Effects of 2-cyano-N-(4-fluorophenyl)acetamide with Chemotherapeutic Agents
Initial research has revealed no publicly available studies or experimental data specifically investigating the synergistic effects of 2-cyano-N-(4-fluorophenyl)acetamide in combination with known chemotherapeutic agents. While the compound belongs to a class of molecules (cyanoacetamides and phenylacetamides) that have demonstrated anticancer properties, its efficacy as a synergistic agent alongside established cancer therapies remains unexplored in the scientific literature.
The core requirements of this comparison guide—quantitative data summarization, detailed experimental protocols from cited studies, and visualization of established signaling pathways for synergistic effects—cannot be fulfilled due to the absence of direct research on this specific compound combination.
However, based on the known anticancer mechanisms of structurally related cyanoacetamide and phenylacetamide derivatives, it is possible to propose a robust experimental framework to investigate the potential synergistic effects of this compound. This proposed research plan is designed for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Proposed Experimental Framework for Validating Synergistic Effects
This section outlines a comprehensive approach to systematically evaluate the synergistic potential of this compound with conventional chemotherapeutic agents.
Rationale for Selecting Chemotherapeutic Partners
The selection of chemotherapeutic agents for combination studies should be based on complementary mechanisms of action. Research on related cyanoacetamide and phenylacetamide derivatives suggests they can induce apoptosis and cause cell cycle arrest. Therefore, potential synergistic partners could include:
-
DNA Damaging Agents (e.g., Cisplatin, Doxorubicin): this compound, by potentially inducing apoptosis, may lower the threshold for cell death initiated by DNA damage, leading to a synergistic effect.
-
Antimetabolites (e.g., 5-Fluorouracil, Gemcitabine): If this compound disrupts cell cycle progression, it could enhance the efficacy of antimetabolites that target specific phases of the cell cycle.
-
Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan): The pro-apoptotic activity of the novel compound could synergize with the DNA strand breaks induced by topoisomerase inhibitors.
In Vitro Experimental Protocols
A tiered approach is recommended, starting with in vitro assays to establish synergy and elucidate the underlying mechanisms.
a) Cell Viability and Synergy Assessment
-
Objective: To quantify the cytotoxic effects of this compound alone and in combination with selected chemotherapeutic agents and to determine if the combination is synergistic, additive, or antagonistic.
-
Methodology: MTT or MTS Assay
-
Cell Culture: Select a panel of cancer cell lines relevant to the intended therapeutic area (e.g., breast, lung, colon cancer).
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapeutic agents.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of each drug individually and in combination at fixed ratios.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48 or 72 hours).
-
Assay: Add MTT or MTS reagent and measure the absorbance to determine cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each drug. Use the Combination Index (CI) method of Chou-Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
b) Apoptosis and Cell Cycle Analysis
-
Objective: To investigate the effects of the combination treatment on apoptosis and cell cycle distribution.
-
Methodology: Flow Cytometry
-
Treatment: Treat cancer cells with the IC50 concentrations of each drug alone and in combination.
-
Apoptosis Assay: Stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.
-
Cell Cycle Assay: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
c) Western Blot Analysis of Key Signaling Pathways
-
Objective: To identify the molecular mechanisms underlying the observed synergistic effects.
-
Methodology:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in apoptosis (e.g., Caspase-3, PARP, Bcl-2, Bax) and cell cycle regulation (e.g., p53, p21, Cyclin D1) pathways.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Data Presentation and Visualization
All quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical IC50 and Combination Index (CI) Values for this compound in Combination with Doxorubicin in MCF-7 Breast Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| This compound | [Experimental Value] | - | - |
| Doxorubicin | [Experimental Value] | - | - |
| Combination | [Experimental Value] | [Calculated Value] | Synergistic / Additive / Antagonistic |
Table 2: Hypothetical Apoptosis and Cell Cycle Analysis in MCF-7 Cells Treated with this compound and Doxorubicin
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | [Value] | [Value] | [Value] | [Value] |
| This compound | [Value] | [Value] | [Value] | [Value] |
| Doxorubicin | [Value] | [Value] | [Value] | [Value] |
| Combination | [Value] | [Value] | [Value] | [Value] |
Mandatory Visualizations (Hypothetical)
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflow and a hypothetical signaling pathway for the synergistic interaction.
Caption: Proposed experimental workflow for validating synergistic effects.
Caption: Hypothetical signaling pathway for synergy.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-cyano-N-(4-fluorophenyl)acetamide
Essential guidance for the safe and compliant disposal of 2-cyano-N-(4-fluorophenyl)acetamide is critical for maintaining a secure research environment and ensuring environmental protection. This document provides immediate, actionable safety and logistical information, including detailed operational and disposal plans tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount due to the potential hazards associated with halogenated organic compounds.
Immediate Safety and Hazard Summary
Personal Protective Equipment (PPE) is mandatory when handling this compound for any purpose, including disposal.
| Hazard Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Wear protective gloves, protective clothing, and eye/face protection.[1][2][3] |
| Skin Corrosion/Irritation | Wear protective gloves and clothing.[1][2][3] |
| Serious Eye Damage/Irritation | Wear eye and face protection.[1][2][3] |
| Respiratory Irritation | Use in a well-ventilated area or with respiratory protection. |
Disposal Workflow and Waste Generation
The typical laboratory workflow involving this compound, from weighing to reaction and work-up, generates various waste streams that must be managed as hazardous waste.
Caption: Experimental workflow and points of hazardous waste generation.
Step-by-Step Disposal Procedures
The fundamental principle for disposing of this compound is to treat it as a halogenated organic waste.[4][5][6] Never mix halogenated waste with non-halogenated organic waste , as this can significantly increase disposal costs and complexity.[7][8]
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to the pure compound, as well as contaminated items such as weighing boats, gloves, and paper towels.
-
Collection: Place all solid waste contaminated with this compound into a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep the container sealed and store it in a designated satellite accumulation area for hazardous waste. This area must be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Waste Pickup: Arrange for collection by your institution's licensed hazardous waste management service.
Protocol 2: Disposal of Liquid this compound Waste
This protocol is for solutions containing this compound, such as reaction mixtures and solvent washes.
-
Waste Container: Use a dedicated, chemically resistant container (e.g., glass or polyethylene) for liquid waste.
-
Segregation: This container must be designated for halogenated organic waste only .[5][6] Do not mix with non-halogenated solvents, acids, bases, or aqueous solutions.[8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organics" and list all chemical constituents, including "this compound" and any solvents, with their approximate percentages.
-
Storage: Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment.
-
Waste Pickup: Arrange for collection by your institution's licensed hazardous waste management service.
Protocol 3: Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuation and Ventilation: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a sealed, labeled hazardous waste container.[1] For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).
-
Cleanup: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent and absorbent towels.
-
Disposal: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in a sealed container, labeled as hazardous waste containing this compound, and disposed of according to Protocol 1.
Caption: Decision workflow for proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
